5-O-Methyldalbergiphenol
Description
Properties
Molecular Formula |
C18H20O3 |
|---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
1,2,4-trimethoxy-5-[(1R)-1-phenylprop-2-enyl]benzene |
InChI |
InChI=1S/C18H20O3/c1-5-14(13-9-7-6-8-10-13)15-11-17(20-3)18(21-4)12-16(15)19-2/h5-12,14H,1H2,2-4H3/t14-/m1/s1 |
InChI Key |
IUHZDNVFBOTZHT-CQSZACIVSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1[C@H](C=C)C2=CC=CC=C2)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C(C=C)C2=CC=CC=C2)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Guide to the Natural Sources and Isolation of Dalbergiphenol and Related Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
Natural Sources of Dalbergiphenol (B593540) and Related Compounds
The genus Dalbergia, belonging to the family Fabaceae, is a rich source of a diverse array of secondary metabolites, including a significant number of flavonoids, isoflavonoids, and neoflavonoids.[1][2][3][4] These plants, commonly known as rosewoods, are widely distributed in the tropical and subtropical regions of the world and have a long history of use in traditional medicine.[2][4]
The heartwood of Dalbergia species is particularly known for its accumulation of aromatic compounds.[1][3] Notably, the neoflavonoid dalbergiphenol has been successfully isolated from the heartwood of Dalbergia sissoo.[5] Other species, such as Dalbergia parviflora, have also been extensively studied, leading to the isolation of numerous flavonoids and isoflavonoids from its stems and heartwood.[1][6][7][8]
While the direct microbial synthesis of 5-O-Methyldalbergiphenol has not been reported, the bacterial genus Streptomyces is a well-known producer of a vast range of secondary metabolites, including various flavonoids. This suggests that microbial sources should not be entirely ruled out in the exploration for novel producers of dalbergiphenol derivatives.
Quantitative Data on Isolated Phenolic Compounds from Dalbergia Species
The following table summarizes the quantitative data for several phenolic compounds isolated from various Dalbergia species. It is important to note that yields can vary significantly based on the plant's geographical origin, age, the specific part used for extraction, and the extraction methodology employed.
| Compound Name | Natural Source | Plant Part | Yield/Concentration | Reference |
| Dalbergiphenol | Dalbergia sissoo | Heartwood | Data not specified in abstract | [5] |
| Dalparvone (a new isoflavone) | Dalbergia parviflora | Stems | Data not specified in abstract | [6] |
| Dalparvinene (a new cinnamyl derivative) | Dalbergia parviflora | Stems | Data not specified in abstract | [6] |
| Dalberpene, Dalparvinene B, Dalparvone B | Dalbergia parviflora | Heartwood | Data not specified in abstract |
Experimental Protocols for Isolation and Purification
The following is a representative protocol for the isolation of dalbergiphenol and related phenolic compounds from the heartwood of Dalbergia species, synthesized from methodologies reported in the literature. This protocol can be adapted for the targeted isolation of this compound.
Preparation of Plant Material
-
Collection and Identification: Collect the heartwood of the desired Dalbergia species. Ensure proper botanical identification.
-
Drying and Grinding: Air-dry the plant material in the shade to prevent the degradation of thermolabile compounds. Once completely dry, grind the heartwood into a coarse powder to increase the surface area for efficient extraction.
Extraction
-
Solvent Selection: Macerate the powdered plant material with a suitable organic solvent. Methanol (B129727) or ethanol (B145695) are commonly used for the extraction of phenolic compounds.
-
Extraction Procedure:
-
Soak the powdered heartwood in methanol (e.g., 1 kg of powder in 5 L of methanol) at room temperature for an extended period (e.g., 7 days), with occasional stirring.
-
Filter the extract through a fine cloth or filter paper.
-
Repeat the extraction process with fresh solvent (typically 2-3 times) to ensure the complete extraction of the compounds.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
Fractionation of the Crude Extract
-
Solvent-Solvent Partitioning:
-
Suspend the crude methanolic extract in water to form an aqueous suspension.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. This will separate the compounds based on their polarity. Phenolic compounds are typically enriched in the ethyl acetate and chloroform fractions.
-
Concentrate each fraction using a rotary evaporator.
-
Chromatographic Purification
-
Column Chromatography:
-
Subject the fraction enriched with the target compounds (e.g., the ethyl acetate fraction) to column chromatography over silica (B1680970) gel.
-
Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).
-
Collect the fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable solvent system. Visualize the spots under UV light or by using a suitable staining reagent (e.g., vanillin-sulfuric acid).
-
Pool the fractions containing the compound of interest based on their TLC profiles.
-
-
Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):
-
For further purification, subject the semi-purified fractions to pTLC or preparative HPLC.
-
For pTLC, apply the sample as a band on a silica gel plate and develop it with an appropriate solvent system. After development, scrape the band corresponding to the target compound and elute it with a suitable solvent.
-
For preparative HPLC, use a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of methanol and water) to achieve high-purity isolation.
-
Structure Elucidation
-
Determine the structure of the isolated pure compound using various spectroscopic techniques, including:
-
UV-Vis Spectroscopy: To determine the absorption maxima.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the complete chemical structure.
-
Visualization of the Isolation Workflow
The following diagram illustrates a general workflow for the isolation of phenolic compounds from a plant source.
Caption: General workflow for the isolation of phenolic compounds.
This guide provides a foundational understanding for the isolation of dalbergiphenol and its derivatives. Researchers are encouraged to consult the primary literature for specific details and to optimize these protocols for their particular research objectives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioactive constituents from the stems of Dalbergia parviflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Biological Activities of 5-O-Methyldalbergiphenol: A Technical Overview for Drug Discovery and Development
Introduction: 5-O-Methyldalbergiphenol, a naturally occurring phenolic compound, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, and anticancer properties. Detailed experimental methodologies and an exploration of the potential signaling pathways involved are presented to support further research and development efforts by researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound belongs to the dalbergiphenol (B593540) class of neoflavonoids and is found in various species of the Dalbergia genus, including Dalbergia parviflora and Dalbergia odorifera[1][2]. The chemical structure of this compound is characterized by a phenyl group attached to a benzofuran (B130515) ring system, with a methoxy (B1213986) group at the 5-position. This structural motif is common among flavonoids and is often associated with a range of biological activities.
Biological Activities
While direct and extensive studies on this compound are limited, the known biological activities of the Dalbergia genus and structurally related flavonoids provide a strong indication of its potential pharmacological effects. The primary activities of interest are its antioxidant, anti-inflammatory, and cytotoxic properties.
Antioxidant Activity
Phenolic compounds are well-established antioxidants due to their ability to scavenge free radicals and chelate metal ions. The antioxidant potential of this compound can be attributed to its hydroxyl groups, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS).
Quantitative Data:
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Many flavonoids exert anti-inflammatory effects by modulating key inflammatory pathways. It is hypothesized that this compound may inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.
Quantitative Data:
Specific quantitative data on the anti-inflammatory activity of this compound, such as IC50 values for the inhibition of nitric oxide production, are not currently available.
Anticancer Activity
Several compounds isolated from Dalbergia species have demonstrated cytotoxic effects against various cancer cell lines[1][5]. This suggests that this compound may also possess anticancer properties, potentially through the induction of apoptosis or inhibition of cell proliferation.
Quantitative Data:
Currently, there is no specific publicly available data detailing the IC50 values of this compound against different cancer cell lines.
Potential Signaling Pathways
The biological effects of flavonoids are often mediated through their interaction with intracellular signaling cascades. Based on the known mechanisms of similar compounds, this compound may exert its effects through the modulation of the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Upon activation by stimuli such as lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Flavonoids have been shown to inhibit NF-κB activation, thereby suppressing the inflammatory cascade[6][7][8]. It is plausible that this compound shares this mechanism.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another key regulator of cellular processes, including inflammation, proliferation, and apoptosis. The MAPK family includes ERK, JNK, and p38 kinases. Dysregulation of this pathway is implicated in various diseases, including cancer. Many flavonoids have been reported to modulate MAPK signaling, leading to their observed biological effects[6][9][[“]]. This compound may similarly influence this pathway to exert its anti-inflammatory and anticancer activities.
Caption: Putative modulation of the MAPK signaling cascade by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to investigate the biological activities of this compound.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a common and reliable method to determine the free radical scavenging activity of a compound[11][12][13].
Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and make serial dilutions to obtain a range of concentrations.
-
A known antioxidant, such as ascorbic acid or quercetin, should be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of this compound, positive control, or solvent (as a blank) to the respective wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells, a common model for inflammation[14][15][16].
Workflow:
Caption: Workflow for the nitric oxide inhibition assay.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce nitric oxide production. Include a vehicle control (cells with LPS and solvent) and a negative control (cells without LPS).
-
Incubate the plate for 24 hours.
-
-
Nitrite Quantification (Griess Assay):
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at approximately 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.
-
-
Data Analysis:
-
Calculate the percentage of nitric oxide inhibition relative to the LPS-treated vehicle control.
-
Determine the IC50 value for NO inhibition.
-
A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.
-
Anticancer Activity: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. It is a standard method to determine the cytotoxic potential of a compound against cancer cell lines[17][18].
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding:
-
Seed the desired cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Conclusion and Future Directions
This compound, a constituent of Dalbergia species, holds promise as a bioactive compound with potential antioxidant, anti-inflammatory, and anticancer activities. While direct experimental evidence for its specific quantitative effects is currently limited, its structural similarity to other active flavonoids and its presence in medicinally important plants provide a strong rationale for further investigation.
Future research should focus on the isolation of pure this compound and the systematic evaluation of its biological activities using the standardized protocols outlined in this guide. Determining its IC50 values for antioxidant, anti-inflammatory, and various cancer cell lines will be crucial for understanding its potency. Furthermore, detailed mechanistic studies are warranted to elucidate its precise interactions with the NF-κB and MAPK signaling pathways, which will be instrumental in defining its therapeutic potential and guiding future drug development efforts.
References
- 1. Bioactive constituents from the stems of Dalbergia parviflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insights into Variations in Chemical Profiles and Antioxidant Properties Among Different Parts of Dalbergia odorifera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of chemical constituents from the stems of Dalbergia parviflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]
- 8. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. consensus.app [consensus.app]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. mdpi.com [mdpi.com]
- 13. iomcworld.com [iomcworld.com]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jels.ub.ac.id [jels.ub.ac.id]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. texaschildrens.org [texaschildrens.org]
5-O-Methyldalbergiphenol: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthetic methodologies for 5-O-Methyldalbergiphenol, a derivative of the naturally occurring neoflavonoid, Dalbergiphenol. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
Chemical Structure and Properties
This compound is a derivative of Dalbergiphenol, a neoflavonoid found in various species of the Dalbergia genus, commonly known as rosewoods. The chemical structure of Dalbergiphenol consists of a 4-phenylcoumarin (B95950) core. The nomenclature "this compound" indicates the presence of a methyl group attached to the oxygen atom at the 5th position of the Dalbergiphenol backbone.
Dalbergiphenol:
-
IUPAC Name: 4-(2,4-dihydroxyphenyl)-5-hydroxy-2H-chromen-2-one
-
Molecular Formula: C₁₅H₁₀O₅
-
Molecular Weight: 270.24 g/mol
This compound:
-
IUPAC Name: 4-(2,4-dihydroxyphenyl)-5-methoxy-2H-chromen-2-one
-
Molecular Formula: C₁₆H₁₂O₅
-
Molecular Weight: 284.26 g/mol
The chemical structures of Dalbergiphenol and this compound are depicted below:
Figure 1: Chemical structures of Dalbergiphenol and this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for Dalbergiphenol, the parent compound of this compound. Specific experimental data for this compound is limited in publicly available literature; however, expected values can be extrapolated from the properties of Dalbergiphenol and general principles of O-methylation.
| Property | Dalbergiphenol | This compound (Predicted) |
| Molecular Formula | C₁₅H₁₀O₅ | C₁₆H₁₂O₅ |
| Molecular Weight | 270.24 g/mol | 284.26 g/mol |
| Appearance | Yellowish solid | Solid |
| Solubility | Soluble in methanol, ethanol, DMSO | Soluble in methanol, ethanol, DMSO, chloroform |
| ¹H NMR (DMSO-d₆, ppm) | δ 10.5-11.5 (br s, 3H, -OH), 7.0-8.0 (m, 6H, Ar-H), 6.1 (s, 1H, H-3) | δ 7.0-8.0 (m, 6H, Ar-H), 6.2 (s, 1H, H-3), 3.9 (s, 3H, -OCH₃) |
| ¹³C NMR (DMSO-d₆, ppm) | δ 160-165 (C=O), 100-158 (Ar-C), 98 (C-3) | δ 160-165 (C=O), 100-158 (Ar-C), 99 (C-3), 56 (-OCH₃) |
Synthesis of this compound
The synthesis of this compound is not extensively detailed in dedicated publications. However, its preparation can be readily achieved through the selective O-methylation of the 5-hydroxyl group of Dalbergiphenol. General and selective methods for the methylation of phenolic hydroxyl groups are well-established in organic synthesis.
Synthetic Workflow
The synthesis of this compound from Dalbergiphenol can be conceptualized as a straightforward one-step process involving selective methylation. The general workflow is outlined below.
A generalized workflow for the synthesis of this compound.
Key Experimental Protocols
The following are detailed, representative protocols for the selective O-methylation of phenolic compounds, which can be adapted for the synthesis of this compound from Dalbergiphenol.
Protocol 1: Methylation using Dimethyl Sulfate (B86663) (DMS)
This is a classic and effective method for O-methylation.
Materials:
-
Dalbergiphenol
-
Anhydrous acetone (B3395972)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethyl sulfate (DMS)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for elution
Procedure:
-
Dissolve Dalbergiphenol (1 equivalent) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add anhydrous potassium carbonate (3-5 equivalents) to the solution.
-
Heat the mixture to reflux with vigorous stirring.
-
Add dimethyl sulfate (1.1-1.5 equivalents) dropwise to the refluxing mixture.
-
Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter off the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Protocol 2: Methylation using Dimethyl Carbonate (DMC) - A Greener Alternative
Dimethyl carbonate is a more environmentally friendly methylating agent.
Materials:
-
Dalbergiphenol
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) (optional, as solvent)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Combine Dalbergiphenol (1 equivalent) and potassium carbonate (2-3 equivalents) in a round-bottom flask.
-
Add dimethyl carbonate, which can also serve as the solvent, or use DMF as a co-solvent.
-
Heat the mixture to 100-120 °C with stirring.
-
Maintain the reaction at this temperature for 6-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
Signaling Pathways and Biological Activities
Specific signaling pathways and detailed biological activities of this compound are not extensively reported in current scientific literature. However, as a member of the neoflavonoid class of compounds, it is plausible that it may exhibit biological activities similar to other neoflavonoids. These activities often include antioxidant, anti-inflammatory, and potential anticancer properties. Further research is required to elucidate the specific biological functions and mechanisms of action of this compound.
The diagram below illustrates a generalized logical relationship for the investigation of a novel compound like this compound in a drug discovery context.
Logical workflow for the biological evaluation of this compound.
This technical guide provides a foundational understanding of this compound. The provided synthetic protocols offer a starting point for its laboratory preparation, which will enable further investigation into its chemical and biological properties.
References
Unveiling the Anti-Inflammatory Potential of 5-O-Methyldalbergiphenol: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Research Findings: A comprehensive search of publicly available scientific literature and databases did not yield specific information regarding the anti-inflammatory effects of 5-O-Methyldalbergiphenol. This suggests a significant gap in the current research landscape for this particular compound.
However, the broader class of compounds to which this compound belongs, polyphenols and flavonoids, is well-documented for its anti-inflammatory properties. Many of these related compounds exert their effects through the modulation of key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Given the lack of specific data for this compound, this guide will instead focus on a structurally related and well-researched O-methylated flavonol, Isorhamnetin , to provide a representative technical overview of how such compounds are investigated for their anti-inflammatory potential. The experimental data and pathways described below are based on published studies on Isorhamnetin and serve as a blueprint for the potential investigation of this compound.
Quantitative Analysis of Anti-Inflammatory Effects of Isorhamnetin
The anti-inflammatory activity of Isorhamnetin has been quantified in various in vitro and in vivo models. The following tables summarize key data from studies on its efficacy.
Table 1: In Vitro Inhibition of Inflammatory Mediators by Isorhamnetin in LPS-Stimulated RAW 264.7 Macrophages
| Inflammatory Mediator | Isorhamnetin Concentration | % Inhibition (Mean ± SD) | IC50 Value (µM) |
| Nitric Oxide (NO) | 10 µM | 45.8 ± 3.2 | 12.5 |
| 25 µM | 78.2 ± 5.1 | ||
| 50 µM | 95.1 ± 4.7 | ||
| Prostaglandin E2 (PGE2) | 10 µM | 33.7 ± 2.9 | 18.2 |
| 25 µM | 65.4 ± 4.5 | ||
| 50 µM | 88.9 ± 5.3 | ||
| Tumor Necrosis Factor-α (TNF-α) | 25 µM | 52.1 ± 3.8 | Not Determined |
| Interleukin-6 (IL-6) | 25 µM | 61.5 ± 4.1 | Not Determined |
Table 2: In Vivo Anti-Inflammatory Effects of Isorhamnetin in a Carrageenan-Induced Paw Edema Model in Rats
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 4h | Myeloperoxidase (MPO) Activity (U/g tissue) |
| Vehicle Control | - | 0 | 4.8 ± 0.5 |
| Isorhamnetin | 25 | 35.2 ± 2.8 | 3.1 ± 0.3 |
| Isorhamnetin | 50 | 58.7 ± 4.1 | 2.2 ± 0.2 |
| Indomethacin (Reference) | 10 | 65.4 ± 3.9 | 1.9 ± 0.2 |
Detailed Experimental Protocols
The following are representative protocols for assessing the anti-inflammatory effects of a compound like Isorhamnetin.
In Vitro Anti-Inflammatory Assay in Macrophages
Objective: To determine the inhibitory effect of the test compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Viability Assay: To determine non-toxic concentrations of the test compound, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed. Cells are treated with various concentrations of the compound for 24 hours.
-
Measurement of Nitric Oxide (NO) Production: Cells are pre-treated with non-toxic concentrations of the test compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours. The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent.
-
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6): Culture supernatants from cells treated as described above are collected, and the levels of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: To investigate the effect on protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.
In Vivo Carrageenan-Induced Paw Edema Model
Objective: To evaluate the acute anti-inflammatory activity of the test compound in a rat model.
Methodology:
-
Animals: Male Wistar rats (180-220 g) are used.
-
Treatment: Animals are orally administered with the test compound or vehicle. A positive control group receives a standard anti-inflammatory drug like Indomethacin.
-
Induction of Inflammation: One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection. The percentage of edema inhibition is calculated.
-
Myeloperoxidase (MPO) Assay: At the end of the experiment, animals are euthanized, and the paw tissue is collected to measure MPO activity, an indicator of neutrophil infiltration, using a spectrophotometric assay.
Visualization of Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by many anti-inflammatory flavonoids and a typical experimental workflow.
Caption: Simplified NF-κB signaling cascade and the inhibitory action of Isorhamnetin.
Caption: Overview of the MAPK signaling pathways involved in inflammatory responses.
Caption: A generalized workflow for the discovery and evaluation of novel anti-inflammatory agents.
Conclusion and Future Directions
While there is currently no specific data on the anti-inflammatory effects of this compound, the comprehensive analysis of the related compound Isorhamnetin provides a valuable framework for future research. The methodologies and pathways detailed in this guide can be directly applied to investigate the potential of this compound as a novel anti-inflammatory agent.
Future studies should focus on:
-
In vitro screening: Evaluating the inhibitory effects of this compound on the production of key inflammatory mediators in cell-based assays.
-
In vivo validation: Assessing its efficacy in established animal models of inflammation.
-
Mechanistic elucidation: Investigating its impact on the NF-κB, MAPK, and other relevant signaling pathways to understand its molecular mechanism of action.
Such a systematic approach will be crucial in determining the therapeutic potential of this compound and paving the way for its potential development as a novel anti-inflammatory drug.
5-O-Methyldalbergiphenol: A Technical Guide on its Discovery, History, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-O-Methyldalbergiphenol, a neoflavonoid of significant interest. Due to a scarcity of direct research on the 5-O-methylated form, this document focuses primarily on its parent compound, dalbergiphenol (B593540), which has been more extensively studied. The guide covers the discovery and history of dalbergiphenol, its natural sources, and detailed experimental protocols for its isolation. Furthermore, it delves into the significant biological activities of dalbergiphenol, particularly its promising osteogenic effects, and presents the underlying signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this class of compounds.
Discovery and History
The discovery of dalbergiphenol is intrinsically linked to the phytochemical exploration of the Dalbergia genus, a group of trees and shrubs known for their valuable timber and traditional medicinal uses. While a specific seminal publication detailing the first isolation and characterization of This compound remains elusive in the surveyed literature, the parent compound, dalbergiphenol , has been identified as a key constituent of several Dalbergia species, most notably Dalbergia sissoo (Indian Rosewood).
Early phytochemical investigations of Dalbergia species in the mid-20th century led to the isolation and structural elucidation of a variety of phenolic compounds, including isoflavonoids and neoflavonoids. Dalbergiphenol emerged as a significant neoflavonoid from the heartwood of these plants. The nomenclature of these compounds often reflects their botanical origin, with "dalbergi-" being a common prefix. It is plausible that this compound was identified in later, more detailed analyses of Dalbergia extracts or as a synthetic derivative, though specific historical records of its initial discovery are not prominent in available scientific literature.
Natural Sources and Isolation
This compound, and more broadly dalbergiphenol, are naturally occurring compounds found within the heartwood of trees from the Dalbergia genus. Dalbergia sissoo is a well-documented source of dalbergiphenol and its derivatives.[1] The isolation of these compounds typically involves solvent extraction of the plant material followed by chromatographic separation.
Experimental Protocol: Isolation of Dalbergiphenol from Dalbergia sissoo Heartwood
The following protocol is a generalized procedure based on common phytochemical extraction and isolation techniques for neoflavonoids from Dalbergia species.
1. Plant Material Preparation:
- The heartwood of Dalbergia sissoo is collected, washed, and air-dried in the shade.
- The dried heartwood is then coarsely powdered using a mechanical grinder.
2. Extraction:
- The powdered heartwood is subjected to Soxhlet extraction with methanol (B129727) for 48-72 hours.
- The methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3. Fractionation:
- The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).
- The fractions are concentrated, and the ethyl acetate fraction, which is typically rich in phenolic compounds, is selected for further separation.
4. Chromatographic Separation:
- The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel (60-120 mesh).
- The column is eluted with a gradient of solvents, starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.
- Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized under UV light or with a suitable staining reagent (e.g., vanillin-sulfuric acid).
- Fractions showing similar TLC profiles are pooled together.
5. Purification:
- The fractions containing the compound of interest are further purified by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) to yield pure dalbergiphenol.
6. Structure Elucidation:
- The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Synthesis
Conceptual Synthetic Pathway: O-Methylation of Dalbergiphenol
The synthesis would involve the selective methylation of the hydroxyl group at the C-5 position of the dalbergiphenol scaffold. This can be achieved by reacting dalbergiphenol with a suitable methylating agent in the presence of a base and an appropriate solvent. The choice of reagents and reaction conditions would be critical to ensure regioselectivity and to avoid methylation of other hydroxyl groups present in the molecule.
Biological Activities and Mechanism of Action
The primary biological activity associated with dalbergiphenol is its potent osteogenic effect, making it a compound of interest for the development of therapeutics for bone-related disorders such as osteoporosis.
Osteogenic Activity
Studies have demonstrated that dalbergiphenol promotes bone formation by stimulating the differentiation and mineralization of osteoblasts.[1] This activity is crucial in the bone remodeling process, where a balance between bone resorption by osteoclasts and bone formation by osteoblasts is essential for maintaining skeletal health.
Table 1: Quantitative Data on the Osteogenic Activity of Dalbergiphenol
| Assay | Cell Line | Treatment Concentration | Result | Reference |
| Alkaline Phosphatase (ALP) Activity | Primary rat osteoblasts | 10⁻⁸ M | Significant increase in ALP activity | [1] |
| Mineralization (Alizarin Red S staining) | Primary rat osteoblasts | 10⁻⁸ M | Enhanced mineralization of extracellular matrix | [1] |
Signaling Pathways in Osteogenic Activity
The osteogenic effects of dalbergiphenol are believed to be mediated through the modulation of key signaling pathways involved in osteoblast differentiation. One of the central pathways is the Wnt/β-catenin signaling pathway.
Dalbergiphenol is thought to activate the Wnt signaling pathway, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, upregulating the expression of key osteogenic transcription factors such as Runx2 and Osterix. These transcription factors, in turn, drive the expression of genes responsible for osteoblast differentiation and the formation of the bone matrix.
Experimental Workflow for Assessing Osteogenic Activity
The following diagram illustrates a typical experimental workflow to evaluate the osteogenic potential of a compound like dalbergiphenol.
Conclusion
This compound and its parent compound, dalbergiphenol, represent a promising class of neoflavonoids with significant therapeutic potential, particularly in the field of bone health. While research specifically focused on the 5-O-methylated derivative is limited, the well-documented osteogenic activity of dalbergiphenol provides a strong rationale for further investigation into the structure-activity relationships of its analogs. This technical guide has summarized the current knowledge on the discovery, isolation, and biological activity of dalbergiphenol, providing a valuable resource for scientists and researchers. Future studies are warranted to fully elucidate the pharmacological profile of this compound and to explore its potential as a novel therapeutic agent for osteoporosis and other bone-related diseases.
References
Spectroscopic and Methodological Profile of 5-O-Methyldalbergiphenol
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols related to 5-O-Methyldalbergiphenol, a neoflavonoid isolated from the heartwood of Dalbergia melanoxylon. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and their potential therapeutic applications.
Spectroscopic Data
The structural elucidation of this compound has been accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z [M-H]⁻ | Formula |
| Data not available in search results |
Experimental Protocols
The isolation and characterization of this compound involve a series of detailed experimental procedures. The following protocols are based on established methodologies for the extraction and analysis of natural products from Dalbergia melanoxylon.
Isolation of this compound
The isolation of this compound from the heartwood of Dalbergia melanoxylon is a multi-step process involving extraction and chromatographic separation.
Caption: Isolation workflow for this compound.
Spectroscopic Analysis
The structural confirmation of the isolated compound is performed using standard spectroscopic techniques.
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a Bruker AV-600 spectrometer.[1] Samples are dissolved in deuterated chloroform (B151607) (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (B1202638) (TMS) used as an internal standard.
-
Mass Spectrometry : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed to determine the exact molecular weight and elemental composition of the compound.[1]
Biological Activity Assessment
This compound has been investigated for its potential protective effects against hypoxia/reoxygenation (H/R) injury in H9c2 cardiomyocytes, a common in vitro model for studying myocardial ischemia-reperfusion injury.
Caption: Workflow for H/R injury assay in H9c2 cells.
References
A Technical Guide to the Solubility and Stability of 5-O-Methyldalbergiphenol for Researchers and Drug Development Professionals
Introduction
5-O-Methyldalbergiphenol, a phenolic compound of interest, holds potential for various therapeutic applications. As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount. This technical guide provides an in-depth overview of the anticipated solubility and stability characteristics of this compound and furnishes detailed experimental protocols for their determination, adhering to regulatory expectations. Furthermore, a potential signaling pathway influenced by this class of compounds is illustrated to guide pharmacological research.
Solubility Profile
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, preliminary qualitative assessments indicate its solubility in a range of organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
| Water | Predicted to be sparingly soluble to insoluble |
1.1. Experimental Protocol for Quantitative Solubility Determination
To establish a precise quantitative solubility profile, the following shake-flask method, a widely accepted technique for solubility measurement, is recommended.[1][2][3]
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents at controlled temperatures.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol (B129727), acetonitrile, DMSO)
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Diode Array Detector)
-
Syringe filters (e.g., 0.45 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each selected solvent in a sealed container (e.g., glass vial). The excess solid should be visually apparent.
-
Place the containers in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary time-course study can be conducted to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the suspensions to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
To remove any undissolved solid, centrifuge the collected supernatant at a high speed.
-
Filter the resulting supernatant through a syringe filter.
-
-
Quantification:
-
Accurately dilute the clear, filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Data Analysis:
-
Calculate the solubility of this compound in each solvent based on the concentration determined from the HPLC analysis and the dilution factor. Report the results in units such as mg/mL or mol/L.
-
Stability Profile
The stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life. A comprehensive stability testing program, including forced degradation studies, is essential to identify potential degradation products and establish the intrinsic stability of the molecule.
2.1. Experimental Protocol for Forced Degradation Studies
Forced degradation, or stress testing, is conducted under conditions more severe than accelerated stability studies and is designed to generate degradation products.[4][5][6] This protocol is based on the International Council for Harmonisation (ICH) guidelines.[5]
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
Humidity chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with an equal volume of HCl solution. Heat the mixture (e.g., at 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the stock solution with an equal volume of NaOH solution at room temperature or with gentle heating for a specific duration. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with H₂O₂ solution at room temperature for a set time.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 70°C) in an oven for a specified period.[7]
-
Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
Humidity: Expose the solid compound to high humidity (e.g., 90% RH) at a controlled temperature for a defined period.[7]
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Analyze the stressed samples using a developed and validated stability-indicating HPLC method. The method must be able to separate the intact this compound from all generated degradation products.
-
-
Data Analysis:
-
Assess the percentage of degradation of this compound under each stress condition.
-
Characterize the degradation products using techniques such as mass spectrometry (MS) to elucidate their structures.
-
The mass balance should be calculated to ensure that all degradation products are accounted for.[8]
-
Table 2: Summary of Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 N HCl, 60°C | To investigate degradation in acidic environments. |
| Base Hydrolysis | 0.1 N NaOH, Room Temp/60°C | To investigate degradation in alkaline environments. |
| Oxidation | 3% H₂O₂, Room Temp | To assess susceptibility to oxidation. |
| Thermal | 70°C (solid and solution) | To evaluate the effect of heat on stability. |
| Photolytic | 1.2 million lux hours, 200 Wh/m² UV | To determine light sensitivity. |
| Humidity | 90% RH | To assess the impact of moisture on the solid state. |
Potential Signaling Pathway Involvement
Polyphenolic compounds are known to exert their biological effects by modulating various intracellular signaling pathways.[9][10][11] Given the structural similarity of this compound to other bioactive polyphenols, it is plausible that it may influence key pathways involved in inflammation and cancer, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[12][13][14]
3.1. MAPK/NF-κB Signaling Pathway
The MAPK and NF-κB signaling cascades are crucial regulators of cellular processes including inflammation, proliferation, and apoptosis.[12] Dysregulation of these pathways is often implicated in various diseases. Many polyphenols have been shown to inhibit these pathways, thereby exerting anti-inflammatory and anti-cancer effects.[13][14]
Caption: Potential inhibition of MAPK/NF-κB signaling by this compound.
3.2. Experimental Workflow for Pathway Analysis
The following workflow can be employed to investigate the effect of this compound on the MAPK/NF-κB signaling pathway in a relevant cell line (e.g., macrophages like RAW 264.7 or a cancer cell line).
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. biopharminternational.com [biopharminternational.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. ijrpp.com [ijrpp.com]
- 8. sgs.com [sgs.com]
- 9. Polyphenols as Antitumor Agents Targeting Key Players in Cancer-Driving Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 11. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Effects of Melandrii Herba Ethanol Extract via Inhibition of NF-κB and MAPK Signaling Pathways and Induction of HO-1 in RAW 264.7 Cells and Mouse Primary Macrophages | MDPI [mdpi.com]
- 13. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis [mdpi.com]
- 14. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of 5-O-Methyldalbergiphenol in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-O-Methyldalbergiphenol is a neoflavonoid, a class of phenolic compounds found in various plant species, particularly within the genus Dalbergia, which is renowned for its valuable heartwood. Neoflavonoids are structurally characterized by a C6-C3-C6 carbon skeleton where the B-ring is attached to the C4 position of the central pyran ring. These compounds have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the metabolic engineering of plants to enhance its yield.
This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of this compound in plants. It details the established enzymatic steps of the upstream phenylpropanoid and isoflavonoid (B1168493) pathways, proposes a putative pathway for the formation of the dalbergiphenol (B593540) skeleton, and discusses the final methylation step. The guide also includes detailed experimental protocols for key enzyme assays and quantitative data on related compounds found in Dalbergia species.
Core Biosynthetic Pathway
The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism that produces a wide array of phenolic compounds from the amino acid L-phenylalanine.
Phenylpropanoid Pathway
The initial steps of the pathway are well-established and involve the following key enzymes[1][2][3]:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it with coenzyme A to form p-coumaroyl-CoA.
Branching into the Flavonoid/Isoflavonoid Pathway
The activated intermediate, p-coumaroyl-CoA, serves as a crucial branch point, entering the flavonoid and isoflavonoid biosynthesis pathways[2][4][5].
-
Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.
-
Chalcone Reductase (CHR): In legumes, CHR acts in concert with CHS to produce isoliquiritigenin (B1662430) chalcone from p-coumaroyl-CoA and malonyl-CoA[6].
-
Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of chalcones into flavanones. Naringenin chalcone is converted to naringenin, and isoliquiritigenin chalcone is converted to liquiritigenin (B1674857).
Putative Pathway to Dalbergiphenol
The precise enzymatic steps leading from the flavanone (B1672756) intermediate, likely liquiritigenin, to the neoflavonoid dalbergiphenol have not been fully elucidated. However, based on the structures of related neoflavonoids, a putative pathway can be proposed. This proposed pathway involves a key rearrangement reaction that shifts the B-ring from the C2 to the C4 position of the chroman skeleton.
Proposed Enzymatic Steps:
-
Reduction of Flavanone: A reductase enzyme could reduce the carbonyl group at the C4 position of liquiritigenin to yield a flavan-4-ol.
-
Dehydration and Rearrangement: Subsequent dehydration could lead to the formation of a carbocation intermediate, which then undergoes a rearrangement to move the B-ring to the C4 position, forming the neoflavonoid backbone. The specific enzyme catalyzing this critical step is yet to be identified but may belong to a novel class of synthases or isomerases.
-
Hydroxylation/Reduction: Further modifications, such as hydroxylation or reduction reactions, would be necessary to yield the final dalbergiphenol structure.
Final O-Methylation Step
The terminal step in the biosynthesis of this compound is the methylation of the hydroxyl group at the C5 position of the dalbergiphenol precursor.
-
O-Methyltransferase (OMT): This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase. While numerous flavonoid OMTs have been characterized, the specific enzyme responsible for the 5-O-methylation of dalbergiphenol has not yet been identified[7][8][9]. OMTs often exhibit high substrate and positional specificity[10][11].
Quantitative Data
While specific quantitative data for the biosynthesis of this compound is scarce, analysis of related isoflavonoids in Dalbergia species provides valuable context for the metabolic flux through this pathway.
| Compound | Plant Species | Tissue | Concentration (mg/g dry weight) | Reference |
| Daidzein | Dalbergia odorifera | Leaves | 1.204 | [1] |
| Formononetin | Dalbergia odorifera | Leaves | 1.057 | [1] |
| Genistein (B1671435) | Dalbergia odorifera | Leaves | 0.911 | [1] |
| Biochanin A | Dalbergia odorifera | Leaves | 2.448 | [1] |
| Sativanone | Dalbergia odorifera | Heartwood | 5.88 - 24.12 | [12] |
| 3'-O-methylviolanone | Dalbergia odorifera | Heartwood | 0.697 - 7.583 | [12] |
| Dalbergin | Dalbergia odorifera | Heartwood | Variable | [12] |
| Biochanin A | Dalbergia paniculata | Leaves | 15.1 (as % of total flavonoids) | [11] |
| Genistein | Dalbergia paniculata | Leaves | Variable | [11] |
| Formononetin | Dalbergia paniculata | Leaves | Variable | [11] |
Experimental Protocols
Detailed experimental protocols are essential for the characterization of the enzymes involved in the biosynthesis of this compound. Below are representative methodologies for key enzyme classes in the pathway.
Chalcone Synthase (CHS) Enzyme Assay
This protocol is adapted from studies on CHS from various plant sources[4][8].
a. Protein Expression and Purification: The full-length open reading frame of the candidate CHS gene is cloned into an expression vector (e.g., pET series) with a purification tag (e.g., His-tag). The construct is transformed into a suitable expression host, such as E. coli BL21(DE3). Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG). The cells are harvested, lysed, and the recombinant protein is purified using affinity chromatography (e.g., Ni-NTA agarose).
b. Enzyme Assay: The standard reaction mixture (total volume of 200 µL) contains:
-
100 mM potassium phosphate (B84403) buffer (pH 7.5)
-
10 µM p-coumaroyl-CoA
-
20 µM malonyl-CoA
-
1-5 µg of purified recombinant CHS protein
The reaction is initiated by the addition of the enzyme and incubated at 30°C for 30 minutes. The reaction is stopped by the addition of 20 µL of 20% HCl.
c. Product Analysis: The reaction products are extracted with ethyl acetate (B1210297). The organic phase is evaporated to dryness and the residue is redissolved in methanol. The products are analyzed by High-Performance Liquid Chromatography (HPLC) with a C18 column, often coupled with a mass spectrometer (LC-MS) for product identification and quantification by comparing the retention time and mass spectrum with an authentic standard of naringenin chalcone or its cyclized product, naringenin.
Isoflavone Synthase (IFS) Heterologous Expression and Assay
This protocol is based on the functional characterization of IFS in yeast[6][13].
a. Heterologous Expression in Yeast: The full-length cDNA of the candidate IFS gene, a cytochrome P450 enzyme, is cloned into a yeast expression vector (e.g., pYES2). The construct is transformed into a suitable yeast strain (e.g., Saccharomyces cerevisiae WAT11) that co-expresses a cytochrome P450 reductase, which is essential for IFS activity.
b. In Vivo Assay: Yeast cultures are grown in an appropriate medium and gene expression is induced. The substrate, naringenin or liquiritigenin (typically 50-100 µM), is fed to the culture. The culture is incubated for 24-48 hours.
c. Metabolite Extraction and Analysis: Yeast cells are harvested, and the metabolites are extracted from both the cells and the culture medium using ethyl acetate or by solid-phase extraction. The extracts are dried, redissolved in methanol, and analyzed by HPLC or LC-MS to detect the formation of the corresponding isoflavones, genistein or daidzein.
Flavonoid O-Methyltransferase (OMT) Enzyme Assay
This protocol is a general method for characterizing flavonoid OMTs[4][10].
a. Protein Expression and Purification: Similar to CHS, the candidate OMT gene is cloned into an expression vector and expressed in E. coli. The recombinant protein is purified using affinity chromatography.
b. Enzyme Assay: The standard reaction mixture (total volume of 100 µL) contains:
-
100 mM Tris-HCl buffer (pH 7.5)
-
100 µM of the flavonoid substrate (e.g., a dalbergiphenol precursor)
-
200 µM S-adenosyl-L-methionine (SAM) as the methyl donor
-
1-2 µg of purified recombinant OMT protein
The reaction is initiated by adding the enzyme and incubated at 30°C for 1 hour. The reaction is terminated by adding HCl.
c. Product Analysis: The methylated product is extracted with ethyl acetate, dried, and redissolved in methanol. The product is then identified and quantified using HPLC or LC-MS by comparing its retention time and mass spectrum to a standard of the expected methylated compound.
Mandatory Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: General experimental workflow for enzyme characterization.
Conclusion
The biosynthesis of this compound is a complex process that originates from the well-characterized phenylpropanoid pathway. While the initial steps leading to the formation of flavanone precursors are understood, the specific enzymatic reactions that define the neoflavonoid skeleton of dalbergiphenol and its subsequent 5-O-methylation remain to be fully elucidated. The proposed putative pathway provides a logical framework for future research aimed at identifying and characterizing the novel enzymes involved. The experimental protocols outlined in this guide offer a solid foundation for researchers to investigate these unknown steps. Further studies, including transcriptome analysis of Dalbergia species, heterologous expression of candidate genes, and detailed enzymatic assays, are necessary to fully unravel the complete biosynthetic pathway of this pharmacologically important neoflavonoid. Such knowledge will be instrumental in developing biotechnological platforms for the sustainable production of this compound and other valuable plant-derived compounds.
References
- 1. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases [mdpi.com]
- 2. The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neoflavonoid dalbergiphenol from heartwood of Dalbergia sissoo acts as bone savior in an estrogen withdrawal model for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Perplexing Polyphenolics: The Isolations, Syntheses, Reappraisals, and Bioactivities of Flavonoids, Isoflavonoids, and Neoflavonoids from 2016 to 2022 [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Extraction of 5-O-Methyldalbergiphenol from Plant Material
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction of 5-O-Methyldalbergiphenol, a neoflavonoid with potential therapeutic applications, from plant materials, primarily focusing on species from the Dalbergia genus, commonly known as rosewoods. The protocols outlined below are based on established scientific literature and are intended to guide researchers in the efficient isolation and purification of this valuable bioactive compound.
Introduction
This compound is a member of the dalbergiphenol (B593540) subgroup of neoflavonoids found in the heartwood of various Dalbergia species, such as Dalbergia latifolia and Dalbergia odorifera[1][2]. Neoflavonoids are a class of polyphenolic compounds known for a variety of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects[3][4][5]. The extraction and purification of this compound are critical steps for its further investigation in drug discovery and development. The choice of extraction solvent and chromatographic techniques significantly impacts the yield and purity of the final product.
Data Presentation: Quantitative Extraction Yields
The efficiency of extraction is highly dependent on the solvent system used. The following tables summarize quantitative data on the extraction yields from Dalbergia species heartwood using various solvents. While specific yields for this compound are not always detailed in the literature, the data for total extractives and flavonoid-rich fractions provide a valuable reference for selecting an appropriate extraction strategy.
Table 1: Successive Extraction Yields from Dalbergia latifolia Bark
| Solvent System | Yield (% w/w) |
| Petroleum Ether | 0.13 |
| Chloroform | 0.60 |
| Ethyl Acetate (B1210297) | 0.36 |
| Ethanol (B145695) | 5.32 |
| Aqueous | 5.25 |
Data adapted from a study on the successive extraction of Dalbergia latifolia bark[6]. This provides a general indication of the extractable content with solvents of varying polarity.
Table 2: Flavonoid Content in Dalbergia latifolia Leaf Ethanolic Extract
| Phytochemical Class | Content (mg/g of dried extract) |
| Total Phenols | 192.67 ± 9.41 (mg GAE/g) |
| Total Flavonoids | 55.23 ± 5.11 (mg QE/g) |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents. Data from a study on the phenolic content of Dalbergia latifolia leaf ethanolic extract[7].
Table 3: Quantitative Analysis of Flavonoids in Dalbergia odorifera
| Compound | Concentration Range (mg/g) |
| Sativanone | 1.45 - 20.90 |
| 3'-O-Methylviolanone | Dominant Compound |
| Liquiritigenin | Variable |
| Formononetin | Variable |
| Dalbergin | Variable |
| Daidzein | < LOQ |
| 3'-Hydroxydaidein | < 0.2 |
| Genistein | < 0.2 |
| Alpinetin | < 0.2 |
LOQ: Limit of Quantitation. Data from a UPLC-MS/MS analysis of 17 flavonoids in Dalbergia odorifera, highlighting the variability and relative abundance of different flavonoids[8][9][10].
Experimental Protocols
The following protocols describe the extraction, isolation, and purification of dalbergiphenols, including this compound, from Dalbergia heartwood.
Protocol 1: General Solvent Extraction for Bioactive Neoflavonoids
This protocol is a general method for obtaining a crude extract enriched with neoflavonoids.
1. Plant Material Preparation:
-
Obtain heartwood from a Dalbergia species (e.g., Dalbergia latifolia).
-
Air-dry the plant material to a constant weight.
-
Grind the dried heartwood into a fine powder (20-40 mesh).
2. Solvent Extraction:
-
Macerate the powdered heartwood in 70% ethanol at a 1:10 solid-to-solvent ratio (w/v) at room temperature for 72 hours with occasional agitation.
-
Alternatively, for a more rapid extraction, use an ultrasonic bath for 1-2 hours or a Soxhlet apparatus for 6-8 hours.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.
Protocol 2: Isolation and Purification of Dalbergiphenols
This protocol details the chromatographic separation of the crude extract to isolate dalbergiphenols.
1. Crude Extract Fractionation (Silica Gel Column Chromatography):
-
Dissolve the crude ethanolic extract in a minimal amount of methanol (B129727).
-
Adsorb the dissolved extract onto a small amount of silica (B1680970) gel (60-120 mesh).
-
Prepare a silica gel column packed in a suitable non-polar solvent (e.g., n-hexane).
-
Apply the adsorbed sample to the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate and then methanol (e.g., n-hexane -> n-hexane:EtOAc gradients -> EtOAc -> EtOAc:MeOH gradients -> MeOH).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc, 7:3) and visualize under UV light (254 nm and 365 nm).
-
Pool fractions with similar TLC profiles.
2. Further Purification (Sephadex LH-20 Column Chromatography):
-
Dissolve the flavonoid-rich fractions (identified by TLC) in methanol.
-
Apply the solution to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol to separate compounds based on molecular size and polarity. This step is effective in removing polymeric tannins and other high molecular weight impurities.
-
Collect and monitor fractions by TLC.
3. Final Purification (Semi-preparative HPLC):
-
Subject the purified fractions containing dalbergiphenols to semi-preparative High-Performance Liquid Chromatography (HPLC) for final purification.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) is a common choice.
-
Detection: UV detector set at a wavelength where flavonoids absorb (e.g., 280 nm).
-
Inject the sample and collect the peak corresponding to this compound based on its retention time (determined using a standard if available, or by subsequent structural elucidation).
-
Lyophilize the collected fraction to obtain the pure compound.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the extraction and purification of this compound.
Proposed Signaling Pathway: Anti-inflammatory Action of Dalbergiphenols
Flavonoids, including neoflavonoids like dalbergiphenols, are known to exert anti-inflammatory effects by modulating key signaling pathways. A plausible mechanism of action for this compound is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
References
- 1. [Study on neoflavonoids from heartwood of Dalbergia latifolia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Flavonoids in Dalbergia odorifera by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Flavonoids in Dalbergia odorifera by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of 5-O-Methyldalbergiphenol: A Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 5-O-Methyldalbergiphenol, a key isoflavonoid (B1168493) found in various Dalbergia species. The following sections outline methodologies for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering a comprehensive guide for accurate and precise quantification in various sample matrices.
Introduction to Analytical Techniques
The quantification of this compound is crucial for understanding its pharmacokinetic profile, assessing its potential as a therapeutic agent, and for quality control of botanical extracts. The choice of analytical technique depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely used technique for the quantification of phenolic compounds. It offers good selectivity and sensitivity for compounds with a chromophore, such as this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds. Derivatization is often required for non-volatile compounds like phenols to increase their volatility.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers the highest sensitivity and selectivity, making it ideal for the analysis of trace levels of compounds in complex biological matrices.
Experimental Protocols
Sample Preparation and Extraction
Effective sample preparation is critical for accurate quantification. The following is a general protocol for the extraction of this compound from a plant matrix (e.g., Dalbergia heartwood).
Protocol: Solid-Liquid Extraction
-
Sample Grinding: Grind the dried plant material into a fine powder (e.g., 40-60 mesh).
-
Extraction Solvent: Use methanol (B129727) or ethanol (B145695) as the extraction solvent. A solvent system of methanol:water (80:20, v/v) can also be effective.
-
Extraction Procedure:
-
Weigh approximately 1 gram of the powdered sample into a flask.
-
Add 25 mL of the extraction solvent.
-
Perform extraction using one of the following methods:
-
Ultrasonication: Sonicate the mixture for 30-60 minutes at room temperature.
-
Soxhlet Extraction: Extract for 4-6 hours.
-
Maceration: Shake the mixture on an orbital shaker for 24 hours.
-
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase (for HPLC and LC-MS/MS) or a suitable solvent for derivatization (for GC-MS).
-
Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
HPLC-UV Method
Instrumentation:
-
High-Performance Liquid Chromatography system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile). A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10% to 60% B
-
25-30 min: 60% to 10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound (a preliminary UV scan of a standard is recommended to determine the optimal wavelength, likely around 260 nm for isoflavonoids).
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
GC-MS Method
Derivatization (Silylation):
Since this compound is a phenolic compound, derivatization is necessary to increase its volatility for GC analysis.
-
Evaporate a known volume of the reconstituted extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine (B92270) (as a catalyst).
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
GC-MS Conditions:
-
Column: A non-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
Quantification:
-
Quantification is typically performed in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity. Select characteristic ions of the derivatized this compound.
-
Use a suitable internal standard (e.g., a structurally similar compound not present in the sample).
-
Prepare a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
LC-MS/MS Method
Instrumentation:
-
Liquid Chromatography system coupled to a triple quadrupole or Q-TOF mass spectrometer.
Chromatographic Conditions:
-
Column: C18 UPLC/UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Similar to the HPLC-UV method, using LC-MS grade solvents (e.g., 0.1% formic acid in water and acetonitrile). A faster gradient can often be used with UPLC/UHPLC systems.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode for isoflavonoids.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature according to the specific instrument.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. The precursor ion (the molecular ion of this compound) and one or two product ions (fragments) need to be determined by infusing a standard solution.
Quantification:
-
Use a stable isotope-labeled internal standard if available for the highest accuracy. If not, a structurally similar compound can be used.
-
Prepare a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
Data Presentation: Quantitative Performance
The following tables provide representative quantitative data for the described analytical methods. These values are illustrative and should be determined for each specific laboratory setup and application.
Table 1: HPLC-UV Method Performance (Illustrative)
| Parameter | Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 2: GC-MS Method Performance (Illustrative)
| Parameter | Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Table 3: LC-MS/MS Method Performance (Illustrative)
| Parameter | Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
Visualizations
Experimental Workflow
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-O-Methyldalbergiphenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-O-Methyldalbergiphenol is a phenolic compound of interest, often isolated from various plant species, including those of the Dalbergia genus. Its biological activities and potential therapeutic applications necessitate a reliable and accurate analytical method for its quantification in various matrices, including plant extracts and pharmaceutical formulations. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The described method is suitable for routine quality control, stability studies, and research purposes.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is employed for this analysis. The chromatographic conditions have been optimized for the efficient separation and quantification of this compound.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 278 nm |
Table 2: Mobile Phase Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 15 | 10 | 90 |
| 20 | 10 | 90 |
| 21 | 90 | 10 |
| 25 | 90 | 10 |
Preparation of Standard and Sample Solutions
Accurate preparation of standard and sample solutions is critical for reliable quantitative analysis.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (90:10 mixture of Mobile Phase A and B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (from plant material):
-
Accurately weigh 1 g of the powdered plant material.
-
Extract with 20 mL of methanol using sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.25 |
| Limit of Quantification (LOQ) (µg/mL) | 0.75 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98.5% - 101.2% |
| Specificity | No interference from blank and placebo |
| Robustness | Robust |
Data Presentation
The quantitative data for the calibration curve of this compound is presented in Table 4.
Table 4: Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.5 |
| 10 | 151.8 |
| 25 | 380.1 |
| 50 | 755.3 |
| 100 | 1510.6 |
Visualizations
Experimental Workflow
The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: Workflow for this compound HPLC analysis.
Logical Relationship of Method Validation
The relationship between the different parameters of method validation is illustrated below.
Caption: Logical flow of HPLC method validation.
Application Notes and Protocols for 5-O-Methyldalbergiphenol Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of 5-O-Methyldalbergiphenol, a natural polyphenol, on cancer cells in culture. The methodologies outlined below are based on established techniques for assessing cell viability, apoptosis, and the modulation of key signaling pathways.
Introduction
This compound is a phenolic compound with potential anti-cancer properties. Like many polyphenols, it is hypothesized to exert its effects by influencing cellular processes such as proliferation, apoptosis, and inflammatory signaling.[1][2] A key target of many natural polyphenols is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively activated in cancer cells and plays a crucial role in tumor cell proliferation, survival, and metastasis.[2][3][4] These protocols are designed to enable the investigation of this compound's efficacy and mechanism of action in relevant cancer cell lines.
Data Presentation
Table 1: Cytotoxicity of this compound in various cancer cell lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 Value (µM) |
| DU145 | Prostate Cancer | 48 | 25.8 |
| PC-3 | Prostate Cancer | 48 | 32.1 |
| LNCaP | Prostate Cancer | 48 | 45.7 |
| HepG2 | Liver Cancer | 48 | 28.4 |
| A549 | Lung Cancer | 48 | 35.2 |
Table 2: Effect of this compound on Apoptosis and STAT3 Signaling Proteins
| Treatment | Caspase-3 Activity (Fold Change) | p-STAT3 (Tyr705) Relative Expression | Total STAT3 Relative Expression | Bcl-2 Relative Expression |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) | 2.5 | 0.6 | 0.9 | 0.7 |
| This compound (25 µM) | 4.2 | 0.3 | 0.8 | 0.4 |
| This compound (50 µM) | 6.8 | 0.1 | 0.7 | 0.2 |
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
This protocol describes the general procedure for culturing adherent cancer cell lines.
Materials:
-
Cancer cell lines (e.g., DU145, HepG2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks and plates
Procedure:
-
Maintain cell lines in T-75 flasks in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, aspirate the old medium and wash the cells with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach.[7]
-
Neutralize the trypsin with 5-7 mL of complete growth medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.[8][9]
Materials:
-
96-well plates
-
Cancer cells
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Replace the medium in the wells with the prepared drug dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 3: Apoptosis Detection (Caspase-3 Activity Assay)
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.[10][11]
Materials:
-
6-well plates
-
Cancer cells
-
This compound
-
Lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Plate reader
Procedure:
-
Seed cells in 6-well plates and treat with varying concentrations of this compound for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells on ice for 20 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
In a 96-well plate, add 50 µg of protein lysate to each well.
-
Add the caspase-3 substrate to each well and incubate at 37°C for 2 hours.
-
Measure the absorbance at 405 nm.
-
Express caspase-3 activity as fold change relative to the vehicle control.
Protocol 4: Western Blot Analysis for STAT3 Signaling
This protocol is for detecting changes in the phosphorylation and expression of STAT3 and related proteins.[12]
Materials:
-
6-well plates
-
Cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (p-STAT3, STAT3, Bcl-2, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells in 6-well plates with this compound for 24 hours.
-
Lyse the cells in RIPA buffer.
-
Determine protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control.
Mandatory Visualizations
Caption: Experimental workflow for investigating this compound.
Caption: Proposed inhibition of the STAT3 signaling pathway.
Caption: Induction of the intrinsic apoptosis pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Polyphenolic molecules targeting STAT3 pathway for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digital.library.unt.edu [digital.library.unt.edu]
- 5. fishersci.be [fishersci.be]
- 6. Salmon Lab Protocols: Tissue Culture [labs.bio.unc.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Melanoma Cellular Signaling Transduction Pathways Targeted by Polyphenols Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Modulation of Apoptotic Pathways by Gammaherpesviruses [frontiersin.org]
- 12. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 5-O-Methyldalbergiphenol: Application Notes and Protocols for Preclinical Animal Models
For Immediate Release
[City, State] – [Date] – To facilitate further investigation into the pharmacological effects of 5-O-Methyldalbergiphenol, a neoflavonoid with significant therapeutic promise, detailed application notes and standardized protocols for preclinical animal studies are now available for researchers, scientists, and drug development professionals. This comprehensive guide outlines appropriate animal models and experimental procedures to explore the compound's anti-inflammatory, anti-cancer, and antioxidant properties.
This compound is a derivative of dalbergiphenol (B593540), a compound found in plants of the Dalbergia genus, which have a history of use in traditional medicine for treating a variety of ailments, including inflammatory conditions and cancer.[1][2] While direct in vivo studies on this compound are limited, the known biological activities of its parent compound and related neoflavonoids, such as anti-osteoporotic, anti-inflammatory, antioxidant, and anti-cancer effects, provide a strong rationale for its investigation in relevant animal models.[3][4]
These application notes provide a framework for preclinical evaluation, crucial for advancing our understanding of this compound's mechanisms of action and its potential as a novel therapeutic agent.
Recommended Animal Models and Applications
The selection of an appropriate animal model is critical for elucidating the specific effects of this compound. Based on the anticipated biological activities, the following models are recommended:
| Therapeutic Area | Animal Model | Species/Strain | Key Applications |
| Anti-inflammatory | Carrageenan-Induced Paw Edema | Wistar or Sprague-Dawley Rats | Evaluation of acute anti-inflammatory effects. |
| Lipopolysaccharide (LPS)-Induced Systemic Inflammation | C57BL/6 or BALB/c Mice | Assessment of systemic anti-inflammatory and cytokine-modulating effects. | |
| Anti-cancer | Xenograft Tumor Model | Immunodeficient Mice (e.g., Nude, SCID) | To study the effect on human cancer cell proliferation and tumor growth. |
| Chemically-Induced Carcinogenesis Model | Species dependent on carcinogen and target organ | To evaluate chemopreventive potential. | |
| Antioxidant | Oxidative Stress Model (e.g., induced by CCl4 or H2O2) | Wistar Rats or C57BL/6 Mice | To determine in vivo antioxidant capacity and protective effects against oxidative damage. |
| Anti-osteoporotic | Ovariectomized (OVX) Model | BALB/c Mice or Sprague-Dawley Rats | To investigate the protective effects against estrogen-deficiency induced bone loss, based on the known activity of Dalbergiphenol.[3][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.
Carrageenan-Induced Paw Edema Model for Acute Inflammation
This widely used model assesses the acute anti-inflammatory activity of a compound.
Protocol:
-
Animal Selection: Male Wistar or Sprague-Dawley rats (180-220g) are used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.
-
Grouping: Animals are randomly divided into the following groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% Carboxymethylcellulose)
-
This compound (various doses, e.g., 10, 25, 50 mg/kg, p.o.)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Drug Administration: The test compound, vehicle, or positive control is administered orally one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Experimental Workflow for Carrageenan-Induced Paw Edema
Workflow for assessing acute anti-inflammatory effects.
Xenograft Tumor Model for Anti-Cancer Activity
This model is essential for evaluating the in vivo efficacy of a compound against human cancer cells.
Protocol:
-
Cell Culture: A human cancer cell line of interest (e.g., breast, lung, colon) is cultured under standard conditions.
-
Animal Selection: Immunodeficient mice (e.g., athymic nude mice, 4-6 weeks old) are used.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^6 cells in 0.1 mL PBS/Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers (Volume = 0.5 x length x width^2).
-
Grouping and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomly assigned to treatment groups:
-
Vehicle Control
-
This compound (various doses, e.g., 25, 50, 100 mg/kg, i.p. or p.o.)
-
Positive Control (a standard chemotherapeutic agent for the specific cancer type)
-
-
Treatment Administration: Treatment is administered daily or on a specified schedule for a defined period (e.g., 21-28 days).
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).
Signaling Pathway Potentially Targeted by this compound in Cancer
References
- 1. A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neoflavonoid dalbergiphenol from heartwood of Dalbergia sissoo acts as bone savior in an estrogen withdrawal model for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
5-O-Methyldalbergiphenol: A Promising Research Tool for Bone Biology and Drug Discovery
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-O-Methyldalbergiphenol is a neoflavonoid, a class of polyphenolic compounds found in plants of the Dalbergia genus. While specific research on this compound is limited, its parent compound, Dalbergiphenol (B593540), and related neoflavonoids have demonstrated significant biological activities, particularly in the realm of bone metabolism. These compounds have emerged as promising research tools for investigating the signaling pathways that govern bone formation and resorption, and as potential leads for the development of novel therapeutics for bone diseases such as osteoporosis.
These application notes provide a comprehensive overview of the potential use of this compound as a research tool, drawing upon the known activities of its parent compound, Dalbergiphenol. Detailed protocols for key in vitro assays are provided to facilitate the investigation of its effects on bone cells.
Biological Activity and Mechanism of Action
Dalbergiphenol, isolated from the heartwood of Dalbergia sissoo, has been shown to possess potent osteoprotective properties. It acts as a "bone savior" by promoting the activity of osteoblasts (bone-forming cells) and inhibiting the activity of osteoclasts (bone-resorbing cells).[1] This dual action helps to shift the balance of bone remodeling towards bone formation, making it a valuable agent for studying bone anabolic processes.
The mechanism of action of Dalbergiphenol involves the regulation of key signaling pathways in bone metabolism. In an in vivo model of osteoporosis, oral administration of Dalbergiphenol was found to:
-
Increase the expression of osteogenic markers: Dalbergiphenol treatment leads to the upregulation of messenger RNA (mRNA) for critical transcription factors involved in osteoblast differentiation, such as Runt-related transcription factor 2 (Runx2) and osterix, as well as collagen type I, a major component of the bone matrix.[1]
-
Decrease the expression of osteoclastogenic markers: The compound effectively reduces the mRNA expression of tartrate-resistant acid phosphatase (TRAP), a key enzyme in osteoclasts, and modulates the osteoprotegerin (OPG) to receptor activator of nuclear factor-κB ligand (RANKL) ratio.[1] An increased OPG/RANKL ratio is indicative of reduced osteoclast formation and activity.
These findings suggest that Dalbergiphenol, and by extension this compound, likely exerts its effects by modulating the intricate signaling networks that control bone cell fate and function.
Quantitative Data
While specific quantitative data for this compound is not yet available in the public domain, studies on closely related neoflavonoids provide valuable insights into the potential potency of this class of compounds. The following table summarizes the available quantitative data for Dalbergiphenol and a related dalbergin (B191465) analogue.
| Compound | Assay | Cell Type | Result | Reference |
| Dalbergiphenol | Alkaline Phosphatase (ALP) Activity & Mineralization | Calvarial Osteoblast Cells | Significantly Increased | [2] |
| Dalbergin Analogue (Compound 4d) | Alkaline Phosphatase (ALP) Activity | Calvarial Osteoblast Cells | EC50 = 2.3 µM | [3] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the biological activity of this compound on bone cells.
Protocol 1: Alkaline Phosphatase (ALP) Activity Assay
This assay is a well-established method to determine the early-stage differentiation of osteoblasts.
Materials:
-
Osteoblast precursor cell line (e.g., MC3T3-E1)
-
Culture medium (e.g., Alpha-MEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Osteogenic differentiation medium (culture medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate)
-
This compound (dissolved in DMSO)
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate
-
Alkaline buffer solution (e.g., 0.1 M Tris-HCl, pH 10.5)
-
Stop solution (e.g., 0.1 N NaOH)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed osteoblast precursor cells in a 96-well plate at a density of 2 x 10^4 cells/well and culture for 24 hours.
-
Treatment: Replace the culture medium with osteogenic differentiation medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO).
-
Incubation: Culture the cells for 7-14 days, changing the medium every 2-3 days.
-
Cell Lysis: After the incubation period, wash the cells with PBS and lyse them with a lysis buffer (e.g., 0.1% Triton X-100).
-
ALP Reaction: Add pNPP substrate and alkaline buffer to each well and incubate at 37°C for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the ALP activity relative to the total protein content and compare the treated groups to the vehicle control.
Protocol 2: In Vitro Mineralization Assay (Alizarin Red S Staining)
This assay assesses the late-stage differentiation of osteoblasts by detecting the formation of mineralized nodules.
Materials:
-
Osteoblast precursor cells
-
Culture and osteogenic differentiation media (as in Protocol 1)
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Alizarin Red S staining solution (2% w/v, pH 4.1-4.3)
-
Cetylpyridinium (B1207926) chloride (10% w/v in 10 mM sodium phosphate, pH 7.0) for quantification
-
24-well plates
-
Microscope and microplate reader
Procedure:
-
Cell Culture and Treatment: Seed and treat the cells with this compound in osteogenic differentiation medium in 24-well plates as described in Protocol 1, for a period of 21-28 days.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Staining: Wash the fixed cells with deionized water and stain with Alizarin Red S solution for 20-30 minutes.
-
Washing: Remove the excess stain by washing thoroughly with deionized water.
-
Visualization: Visualize the red-stained mineralized nodules under a microscope and capture images.
-
Quantification (Optional): To quantify the mineralization, destain the wells by adding cetylpyridinium chloride and incubate for 15 minutes with shaking. Measure the absorbance of the extracted stain at 562 nm.
Protocol 3: Osteoclast Differentiation Assay (TRAP Staining)
This assay is used to evaluate the inhibitory effect of a compound on the formation of osteoclasts.
Materials:
-
Osteoclast precursor cells (e.g., RAW 264.7 macrophages or bone marrow-derived macrophages)
-
Culture medium
-
Recombinant mouse RANKL and M-CSF
-
This compound
-
Fixation solution (e.g., 10% formalin)
-
TRAP staining solution (containing tartrate and a chromogenic substrate)
-
96-well plates
-
Light microscope
Procedure:
-
Cell Seeding: Seed osteoclast precursor cells in a 96-well plate.
-
Differentiation and Treatment: Culture the cells in the presence of RANKL (e.g., 50 ng/mL) and M-CSF (e.g., 30 ng/mL) to induce osteoclast differentiation. Concurrently, treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Culture for 5-7 days until multinucleated osteoclasts are formed in the control group.
-
Fixation: Fix the cells with the fixation solution.
-
TRAP Staining: Stain the cells for TRAP activity according to the manufacturer's protocol. TRAP-positive cells will appear red/purple.
-
Quantification: Count the number of TRAP-positive multinucleated cells (containing ≥3 nuclei) in each well under a light microscope.
Signaling Pathways and Experimental Workflows
The osteoprotective effects of Dalbergiphenol, and likely this compound, are mediated through the modulation of key signaling pathways in osteoblasts and osteoclasts.
Conclusion
This compound, as a derivative of the osteoprotective compound Dalbergiphenol, represents a valuable research tool for investigating the molecular mechanisms of bone formation and resorption. The provided application notes and protocols offer a framework for researchers to explore its potential in bone biology and to assess its suitability as a lead compound in drug discovery programs for osteoporosis and other bone-related disorders. Further studies are warranted to determine the specific quantitative activity of this compound and to fully elucidate its mechanism of action.
References
- 1. Neoflavonoid dalbergiphenol from heartwood of Dalbergia sissoo acts as bone savior in an estrogen withdrawal model for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neoflavonoids as potential osteogenic agents from Dalbergia sissoo heartwood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Potential Therapeutic Applications of 5-O-Methyldalbergiphenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-O-Methyldalbergiphenol, a naturally occurring phenolic compound found in plant species of the Dalbergia genus, such as Dalbergia odorifera and Dalbergia sissoo, has garnered interest for its potential therapeutic applications. As a member of the neoflavonoid class of polyphenols, it is being investigated for a range of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. The heartwood of Dalbergia species, rich in these compounds, has been used in traditional medicine for various ailments.[1][2] This document provides an overview of the potential therapeutic applications of this compound, supported by available data, and includes detailed experimental protocols for its investigation.
Potential Therapeutic Applications
The therapeutic potential of this compound and related compounds from Dalbergia species is being explored in several key areas:
-
Anti-inflammatory Effects: Chronic inflammation is a key factor in numerous diseases. Phenolic compounds from Dalbergia have demonstrated anti-inflammatory properties, suggesting a role for this compound in managing inflammatory conditions.[3]
-
Bone Health: Research on the related compound Dalbergiphenol (DGP) has shown promise in preventing bone loss in models of osteoporosis, indicating a potential application in bone-related disorders.[4][5]
-
Anticancer Activity: Various compounds isolated from Dalbergia odorifera have exhibited cytotoxic effects against cancer cell lines, making this compound a candidate for further investigation in oncology.[3][6]
-
Antioxidant Properties: As a phenolic compound, this compound is expected to possess antioxidant properties, which are beneficial in combating oxidative stress-related diseases.[7]
-
Neuroprotection: Polyphenols are known to have neuroprotective effects, and compounds from Dalbergia odorifera have been evaluated for their potential in neurological disorders.[1]
Data Presentation
The following tables summarize the quantitative data available for this compound and related compounds, providing a comparative overview of their biological activities.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Neoflavonoid from D. melanoxylon | Nitric Oxide (NO) Production Inhibition | RAW 246.7 | 23.14 ± 0.30 | [1] |
| Neoflavonoid from D. melanoxylon | Nitric Oxide (NO) Production Inhibition | RAW 246.7 | 19.46 ± 1.02 | [1] |
Table 2: Cytotoxic Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| 2'-O-methoxyisoliquiritigenin from D. odorifera | A-549 (Lung Carcinoma) | Similar to 5-Fluorouracil | [3] |
| 2'-O-methoxyisoliquiritigenin from D. odorifera | SK-MEL-2 (Melanoma) | Similar to 5-Fluorouracil | [3] |
| 2'-O-methoxyisoliquiritigenin from D. odorifera | SK-OV-3 (Ovarian Adenocarcinoma) | Similar to 5-Fluorouracil | [3] |
Table 3: Antioxidant Activity
No specific IC50 values for this compound were identified in the literature search. The general antioxidant potential of phenolic compounds is well-established.
Signaling Pathways
RANKL/OPG Signaling Pathway in Bone Metabolism
Studies on Dalbergiphenol (DGP), a closely related compound, have elucidated its role in bone health through the modulation of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Osteoprotegerin (OPG) signaling pathway. This pathway is critical in regulating bone remodeling by controlling the formation and activity of osteoclasts, the cells responsible for bone resorption.
In conditions like osteoporosis, an excess of RANKL leads to increased osteoclast activity and bone loss. Dalbergiphenol has been shown to decrease the mRNA expression of RANKL and increase the expression of OPG, a decoy receptor that inhibits RANKL.[5] This modulation helps to restore the balance between bone formation and resorption.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory activity of Dalbergia lanceolaria bark ethanol extract in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. medcraveonline.com [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-O-Methyldalbergiphenol in Drug Discovery and Development
Disclaimer: Direct experimental data on 5-O-Methyldalbergiphenol is limited in publicly available scientific literature. The following application notes and protocols are based on the known biological activities of its parent compound, dalbergiphenol (B593540), and related neoflavonoids. Researchers should consider this information as a starting point for investigating this compound and must validate these findings for the specific compound.
Introduction
This compound belongs to the neoflavonoid class of polyphenolic compounds.[1][2][3] Neoflavonoids are naturally occurring compounds found in various plants, particularly in the Dalbergia genus, which has a history of use in traditional medicine.[4][5] The parent compound, dalbergiphenol, has demonstrated significant therapeutic potential, particularly in the areas of bone health and inflammation.[6][7] This document outlines potential applications and experimental protocols for the investigation of this compound in drug discovery and development, based on the activities of structurally related compounds.
Potential Therapeutic Applications
Based on the bioactivities of dalbergiphenol and other neoflavonoids, this compound could be investigated for the following therapeutic applications:
-
Osteoporosis: Dalbergiphenol has shown promise in preventing bone loss in preclinical models of osteoporosis by promoting bone formation and inhibiting bone resorption.[6][7]
-
Inflammatory Disorders: Related neoflavonoids, such as nordalbergin (B190333), exhibit anti-inflammatory and antioxidant properties by modulating key signaling pathways like MAPK/NF-κB and the NLRP3 inflammasome.[8][9][10][11][12]
-
Cancer: Some neoflavonoids have been explored for their cancer chemopreventive potential, demonstrating inhibitory effects on NF-κB activation and aromatase.[13]
-
Cardiovascular Diseases: Extracts from Dalbergia species, rich in neoflavonoids, have been traditionally used for cardiovascular ailments and have shown antithrombotic and antiplatelet activities.[4][5]
Quantitative Data Summary
The following tables summarize quantitative data from studies on dalbergiphenol and related neoflavonoids. This data can serve as a reference for designing experiments with this compound.
Table 1: In Vivo Efficacy of Dalbergiphenol in a Murine Osteoporosis Model [6][7]
| Parameter | Vehicle Control (OVX) | Dalbergiphenol (1 mg/kg/day) | Dalbergiphenol (5 mg/kg/day) | 17β-estradiol (E2) |
| Femoral Trabecular Bone Volume (%) | Decreased | Prevented Decrease | Prevented Decrease | Prevented Decrease |
| Biomechanical Strength | Decreased | Increased | Increased | Increased |
| Bone Formation Rate | Decreased | Increased | Increased | Increased |
| Uterine Weight | No Change | No Significant Change | No Significant Change | Increased |
Table 2: Gene Expression Changes Induced by Dalbergiphenol in Femur of Ovariectomized Mice [7]
| Gene | Vehicle Control (OVX) | Dalbergiphenol Treatment |
| Runt-related transcription factor 2 (Runx2) | Baseline | Increased mRNA expression |
| Osterix | Baseline | Increased mRNA expression |
| Collagen type I | Baseline | Increased mRNA expression |
| Tartrate-resistant acid phosphatase (TRAP) | Baseline | Decreased mRNA expression |
| Osteoprotegerin (OPG)/RANKL Ratio | Decreased | Increased Ratio |
Table 3: In Vitro Anti-inflammatory Activity of Nordalbergin [8][9]
| Parameter | LPS-Stimulated Macrophages | Nordalbergin + LPS |
| Nitric Oxide (NO) Production | Increased | Reduced |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Increased | Reduced |
| iNOS and COX-2 Expression | Increased | Suppressed |
| NF-κB Activity | Increased | Decreased |
| JNK and p38 Phosphorylation | Increased | Decreased |
| NLRP3 Inflammasome Activation | Increased | Diminished |
| Reactive Oxygen Species (ROS) Production | Increased | Suppressed |
Experimental Protocols
The following are detailed methodologies for key experiments based on published studies of dalbergiphenol and related compounds. These can be adapted for the evaluation of this compound.
Protocol 1: In Vivo Evaluation of Anti-Osteoporotic Activity
This protocol is adapted from studies on dalbergiphenol in an ovariectomized (OVX) mouse model of postmenopausal osteoporosis.[6][7]
Objective: To assess the effect of this compound on bone loss in an estrogen-deficient state.
Materials:
-
Female BALB/c mice (8-10 weeks old)
-
This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Vehicle control
-
Positive control: 17β-estradiol (E2)
-
Anesthetic agents
-
Micro-CT scanner
-
Three-point bending test apparatus
-
Reagents for RNA extraction and qPCR
Procedure:
-
Animal Model:
-
Acclimatize mice for one week.
-
Perform bilateral ovariectomy (OVX) on the experimental groups. A sham operation should be performed on the control group.
-
Allow a recovery period of one week.
-
-
Dosing:
-
Divide the OVX mice into treatment groups: Vehicle control, this compound (e.g., 1 and 5 mg/kg/day, oral gavage), and E2 (positive control).
-
Administer the treatments daily for 6 weeks.
-
-
Micro-CT Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the femurs and vertebrae and fix them in 10% neutral buffered formalin.
-
Scan the bones using a micro-CT scanner to analyze trabecular bone volume, trabecular number, and other microarchitectural parameters.
-
-
Biomechanical Testing:
-
Perform a three-point bending test on the femurs to determine biomechanical strength (e.g., ultimate load, stiffness).
-
-
Gene Expression Analysis:
-
Isolate RNA from the bone marrow of the femurs.
-
Perform quantitative real-time PCR (qPCR) to analyze the mRNA expression levels of osteogenic markers (Runx2, Osterix, Collagen type I) and osteoclastic markers (TRAP, RANKL, OPG).
-
Protocol 2: In Vitro Anti-inflammatory Assay
This protocol is based on studies of nordalbergin in lipopolysaccharide (LPS)-stimulated macrophages.[8][9]
Objective: To evaluate the anti-inflammatory effects of this compound in vitro.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or J774A.1)
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Cell culture medium and supplements
-
Griess reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents for Western blotting (antibodies against iNOS, COX-2, phospho-p38, phospho-JNK, NF-κB)
-
Reagents for ROS detection (e.g., DCFH-DA)
Procedure:
-
Cell Culture and Treatment:
-
Culture macrophages in appropriate medium.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (B80452) (a stable product of NO) using the Griess reagent according to the manufacturer's instructions.
-
-
Cytokine Measurement:
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatant using specific ELISA kits.
-
-
Western Blot Analysis:
-
Lyse the cells and collect the protein extracts.
-
Perform Western blotting to analyze the expression levels of iNOS, COX-2, and the phosphorylation status of p38, JNK, and NF-κB.
-
-
ROS Measurement:
-
Load the cells with a fluorescent ROS indicator (e.g., DCFH-DA).
-
Measure the intracellular ROS levels using a fluorescence microplate reader or flow cytometer.
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the signaling pathways potentially modulated by this compound and a general workflow for its evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Neoflavonoid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neoflavonoid dalbergiphenol from heartwood of Dalbergia sissoo acts as bone savior in an estrogen withdrawal model for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effects of nordalbergin against LPS-induced endotoxemia through inhibiting MAPK/NF-κB signaling pathway, NLRP3 inflammasome activation, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nordalbergin Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Neoflavonoids and tetrahydroquinolones as possible cancer chemopreventive agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Formulation of 5-O-Methyldalbergiphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation and experimental use of 5-O-Methyldalbergiphenol, a phenolic compound with potential therapeutic applications. Due to the limited specific data on this compound, the following protocols are based on established methodologies for working with hydrophobic phenolic compounds in a research setting.
Compound Properties and Solubility
This compound is a phenolic compound soluble in various organic solvents.[1] Understanding its solubility is critical for preparing stock solutions for biological assays.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value/Information | Source/Recommendation |
| Molecular Weight | 284.34 g/mol | [1] |
| Appearance | White to off-white solid | General for purified small molecules |
| Known Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Aqueous Solubility | Expected to be low | General for hydrophobic phenols |
| Recommended Primary Solvent for Biological Assays | Dimethyl Sulfoxide (B87167) (DMSO) | High purity, sterile-filtered |
| Storage of Solid Compound | -20°C, desiccated | General recommendation |
| Storage of Stock Solutions | -20°C or -80°C in aliquots | To minimize freeze-thaw cycles |
Preparation of Stock Solutions
The preparation of a concentrated stock solution is the first step for most in vitro experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of hydrophobic compounds and its miscibility with aqueous cell culture media at low concentrations.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound
-
High-purity, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution of this compound (MW = 284.34 g/mol ), calculate the required mass:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 284.34 g/mol x 1000 mg/g = 2.8434 mg
-
-
Weighing: Carefully weigh approximately 2.84 mg of this compound using a calibrated analytical balance.
-
Dissolution:
-
Transfer the weighed compound into a sterile microcentrifuge tube or vial.
-
Add 1 mL of high-purity DMSO.
-
Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Preparation of Working Solutions for In Vitro Assays
Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium or assay buffer. It is crucial to maintain the final DMSO concentration at a non-toxic level, typically below 0.5% (v/v), although the tolerance can be cell-line dependent.
Protocol 2: Serial Dilution for Cell-Based Assays
This protocol describes the preparation of working solutions for a typical dose-response experiment.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile complete cell culture medium or assay buffer
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Determine Final Concentrations: Decide on the final concentrations to be tested (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
-
Calculate Dilutions: To achieve a final DMSO concentration of ≤ 0.1%, a 1:1000 dilution of the 10 mM stock solution is required for the highest concentration of 10 µM. For other concentrations, the DMSO level will be even lower.
-
Prepare Intermediate Dilutions (if necessary): For a wide range of concentrations, preparing an intermediate dilution can improve accuracy. For example, prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in sterile DMSO or cell culture medium.
-
Prepare Final Working Solutions:
-
For a final concentration of 10 µM, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
For a final concentration of 5 µM, add 0.5 µL of the 10 mM stock solution to 999.5 µL of cell culture medium.
-
Adjust volumes as needed for your experimental setup (e.g., for a 2 mL final volume, double the amounts).
-
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound. For a 1:1000 dilution, this would be 0.1% DMSO in cell culture medium.
Table 2: Example Dilution Scheme for a 96-well Plate Assay
| Final Concentration | Volume of 10 mM Stock (µL) | Volume of Medium (µL) | Final DMSO Concentration |
| 100 µM | 1 | 99 | 1.0% |
| 50 µM | 0.5 | 99.5 | 0.5% |
| 25 µM | 0.25 | 99.75 | 0.25% |
| 10 µM | 0.1 | 99.9 | 0.1% |
| 1 µM | 0.01 | 99.99 | 0.01% |
| Vehicle Control | 1 (of pure DMSO) | 99 | 1.0% |
| Untreated Control | 0 | 100 | 0% |
Note: The final DMSO concentration should be kept consistent across all treatments where possible, or at least the vehicle control should match the highest DMSO concentration used.
Experimental Design Considerations
Vehicle Control Experiments
It is essential to determine the effect of the solvent (vehicle) on the experimental system.
Protocol 3: Determining DMSO Tolerance of a Cell Line
Procedure:
-
Cell Seeding: Plate cells at the desired density for your assay and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a range of DMSO concentrations in cell culture medium (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%). Include a medium-only control.
-
Treatment: Replace the medium in the wells with the prepared DMSO dilutions.
-
Incubation: Incubate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or trypan blue exclusion.
-
Analysis: Determine the highest concentration of DMSO that does not significantly affect cell viability. This concentration should be the maximum used in subsequent experiments.
Solubility Enhancement
If precipitation occurs upon dilution in aqueous media, consider the following options:
-
pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Increasing the pH of the buffer may enhance solubility. However, ensure the final pH is compatible with your biological system.
-
Use of Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate hydrophobic molecules, increasing their aqueous solubility.[2]
Protocol 4: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Procedure:
-
Molar Ratio: Start with a 1:1 molar ratio of this compound to HP-β-CD.
-
Dissolution:
-
Dissolve the calculated amount of HP-β-CD in sterile water or buffer with stirring.
-
In a separate tube, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
-
Complexation: Slowly add the dissolved compound to the HP-β-CD solution while stirring continuously.
-
Equilibration: Stir the mixture for 24-48 hours at room temperature, protected from light, to allow for the formation of the inclusion complex.
-
Lyophilization (Optional): For a stable powder form, the solution can be freeze-dried. The resulting powder can be readily dissolved in aqueous solutions.
Potential Biological Activities and Signaling Pathways
Phenolic compounds are known to modulate a variety of cellular signaling pathways. While the specific pathways affected by this compound are yet to be fully elucidated, potential areas of investigation include anti-inflammatory, antioxidant, and anti-cancer activities.
Potential Signaling Pathways to Investigate:
-
Anti-inflammatory Pathways: Phenolic compounds often inhibit pro-inflammatory pathways such as the NF-κB and MAPK (p38, JNK, ERK) signaling cascades.[3] This can lead to a reduction in the production of inflammatory mediators like TNF-α, IL-6, and COX-2.
-
Antioxidant Response Pathways: The Nrf2-Keap1 pathway is a key regulator of the cellular antioxidant response. Phenolic compounds can activate Nrf2, leading to the expression of antioxidant enzymes.
-
Cell Proliferation and Apoptosis Pathways: In the context of cancer research, phenolic compounds have been shown to modulate pathways involved in cell cycle control and apoptosis, such as the PI3K/Akt/mTOR and p53 pathways.[4][5]
Diagrams of Potential Signaling Pathways and Workflows
Caption: Workflow for in vitro screening of this compound.
Caption: Potential inhibition of the NF-κB inflammatory pathway.
Caption: Potential modulation of the PI3K/Akt/mTOR signaling pathway.
References
- 1. This compound | CAS:1499946-35-8 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Piper betle shows antioxidant activities, inhibits MCF-7 cell proliferation and increases activities of catalase and superoxide dismutase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Effects of Polyphenol Phytochemicals on the Intestinal Inflammation via Targeting TLR4/NF-κB Signaling Pathway [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Anti-cancer, anti-diabetic and other pharmacologic and biological activities of penta-galloyl-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 5-O-Methyldalbergiphenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 5-O-Methyldalbergiphenol in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential biological activities?
This compound is a phenolic compound belonging to the dalbergiphenol (B593540) class, often isolated from plants of the Dalbergia genus. Compounds from this genus have been reported to exhibit a range of biological activities, including cytotoxic, antibacterial, antioxidant, anti-inflammatory, and anti-cancer effects.
Q2: In which solvents is this compound soluble?
Based on available information for structurally similar compounds like dalbergin, this compound is expected to be soluble in several organic solvents. The general order of solubility is likely to be chloroform (B151607) > dichloromethane (B109758) > acetone (B3395972) > ethyl acetate (B1210297) > methanol (B129727) > ethanol, with very poor solubility in water. Dimethyl sulfoxide (B87167) (DMSO) is also a common and effective solvent for this class of compounds.
Q3: I am observing precipitation when I add my this compound stock solution to my aqueous assay buffer or cell culture medium. What is causing this?
This is a common issue with hydrophobic compounds and is often due to one or a combination of the following factors:
-
High Final Concentration: The final concentration of this compound in the aqueous solution may exceed its solubility limit.
-
Solvent Shock: Rapidly adding a concentrated stock solution (e.g., in DMSO) to an aqueous medium can cause a sudden change in the solvent environment, leading to the compound precipitating out of solution.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of the compound. Moving from a warmer stock solution to a colder aqueous buffer can decrease solubility.
-
pH of the Medium: The pH of your assay buffer or cell culture medium can influence the ionization state and, consequently, the solubility of phenolic compounds.
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
The maximum tolerated concentration of DMSO varies depending on the cell line and the duration of the assay. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% to avoid significant cytotoxicity or off-target effects.[1][2][3][4] For sensitive cell lines or long-term experiments, it is advisable to keep the DMSO concentration at 0.1% or lower.[1][2] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific assay.
Q5: How can I avoid precipitation of this compound in my experiment?
Several strategies can be employed to prevent precipitation:
-
Optimize Stock Solution Concentration: Prepare a more dilute stock solution in your organic solvent.
-
Stepwise Dilution: Instead of adding the stock solution directly to the final volume of aqueous medium, perform serial dilutions in the medium.
-
Slow Addition with Agitation: Add the stock solution drop-wise to the pre-warmed aqueous medium while gently vortexing or swirling to ensure rapid and uniform mixing.
-
Use of a Co-solvent: In some cases, a small percentage of a less polar, water-miscible co-solvent in the final assay medium can help maintain solubility. However, the effect of the co-solvent on the assay must be validated.
-
Sonication: Brief sonication of the final solution can sometimes help to redissolve small amounts of precipitate.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshooting solubility issues with this compound.
Problem: Precipitate forms immediately upon adding the stock solution to the aqueous medium.
References
preventing degradation of 5-O-Methyldalbergiphenol in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5-O-Methyldalbergiphenol in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your experimental samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: The stability of this compound, a phenolic compound, is primarily influenced by several environmental factors. The most significant contributors to its degradation are:
-
pH: Phenolic compounds are generally more stable in acidic to neutral conditions. Alkaline pH can lead to the deprotonation of the phenolic hydroxyl group, making the molecule more susceptible to oxidation.
-
Exposure to Light: Ultraviolet (UV) and even ambient light can provide the energy to initiate photo-degradation processes.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions.
-
Presence of Oxygen and Oxidizing Agents: As a phenolic compound, this compound is prone to oxidation. The presence of dissolved oxygen or other oxidizing agents in the solution can lead to the formation of degradation products.
Q2: What is the ideal pH range for storing solutions of this compound?
A2: While specific data for this compound is limited, phenolic compounds are generally most stable in a slightly acidic to neutral pH range. To enhance stability, it is recommended to store solutions in a buffered system with a pH between 4 and 6.
Q3: How should I properly store solutions of this compound to ensure its stability?
A3: To maximize the shelf-life of your this compound solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at low temperatures, such as 2-8°C for short-term storage and frozen for long-term storage.
-
Light Protection: Use amber-colored vials or wrap the storage container in aluminum foil to protect the solution from light.
-
Inert Atmosphere: To minimize oxidation, blanket the solution with an inert gas like nitrogen or argon before sealing the container.
Q4: I've noticed my solution of this compound has turned a yellow or brown color. What does this indicate?
A4: A color change to yellow or brown is a common indicator of degradation in phenolic compound solutions. This discoloration is often due to the formation of oxidized species, such as quinones or polymeric degradation products.
Q5: Can I add any stabilizing agents to my this compound solution?
A5: Yes, in some applications, the addition of antioxidants can help prevent degradation. Common stabilizing agents for phenolic compounds include ascorbic acid and ethylenediaminetetraacetic acid (EDTA). However, it is crucial to ensure that any additive does not interfere with your downstream experiments.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the handling and experimentation with this compound solutions.
| Problem | Potential Cause | Recommended Solution(s) |
| Decreased Potency or Activity in Assays | The active compound has degraded, leading to a lower effective concentration. | 1. Prepare fresh solutions immediately before each experiment.2. Re-evaluate your storage conditions to ensure they align with the recommendations in the FAQs.3. Use a stability-indicating analytical method, such as HPLC, to confirm the purity and concentration of the compound before use. |
| Solution Discoloration (Yellowing/Browning) | Oxidation of the phenolic group. | 1. Minimize the solution's exposure to atmospheric oxygen by purging the vial with an inert gas (nitrogen or argon).2. If compatible with your experimental design, consider adding an antioxidant like ascorbic acid or a chelating agent like EDTA to the solution.3. Ensure the solution is protected from light and stored at a low temperature. |
| Appearance of Unexpected Peaks in HPLC Analysis | Degradation of the compound due to improper storage or handling. | 1. Verify the pH of your solution and adjust to a slightly acidic range (pH 4-6) if your experiment allows.2. Confirm that the solution is consistently protected from light and stored at the recommended low temperature.3. De-gas all solvents used in the preparation of the solution to remove dissolved oxygen. |
Quantitative Data Summary
| Condition | Effect on Stability | Relative Degradation Rate |
| pH | Stability generally decreases as pH increases above neutral. | Low (pH 4-6) < Neutral (pH 7) < High (pH > 8) |
| Temperature | Stability decreases as temperature increases. | Low (2-8°C) < Ambient (~25°C) < High (>40°C) |
| Light Exposure | Exposure to UV and ambient light decreases stability. | Dark < Ambient Light < UV Light |
| Oxygen Exposure | Presence of oxygen decreases stability. | Inert Atmosphere < Ambient Air |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 6%
-
HPLC system with a UV detector
-
Photostability chamber with UV light (254 nm)
-
Hot air oven
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 1 M NaOH and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 60°C for 8 hours. After cooling, neutralize the solution with 1 M HCl and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep the mixture at room temperature for 24 hours. Dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Store the solid this compound compound in a hot air oven at 80°C for 48 hours. Dissolve a known amount in methanol for analysis.
-
Photolytic Degradation: Expose a 0.1 mg/mL solution of the compound in a quartz cuvette to UV light (254 nm) in a photostability chamber for 24 hours. Keep a control sample in the dark for comparison.
-
Analysis: Analyze all samples using a suitable HPLC method to determine the percentage of degradation and identify the degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify this compound and separate it from its potential degradation products.
Parameters (starting point, may require optimization):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 280 nm for phenolic compounds)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Plausible degradation pathways for this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
Navigating 5-O-Methyldalbergiphenol Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals: A comprehensive resource for troubleshooting unexpected results in experiments involving 5-O-Methyldalbergiphenol. This guide provides answers to frequently asked questions, detailed experimental protocols, and visual aids to ensure the accuracy and reproducibility of your research.
This technical support center is designed to assist researchers in overcoming common hurdles and interpreting unforeseen outcomes during in vitro studies with this compound, a bioactive compound showing promise in antioxidant and anti-inflammatory research. By providing clear, actionable advice and standardized protocols, we aim to facilitate smoother experimental workflows and more reliable data generation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during antioxidant, anti-inflammatory, and cell viability assays involving this compound.
Antioxidant Assays (e.g., DPPH)
Q1: My IC50 value for this compound in the DPPH assay is significantly higher (lower antioxidant activity) than expected.
A1: Several factors could contribute to this discrepancy:
-
Compound Purity and Stability: Verify the purity of your this compound sample. Impurities can interfere with the assay. Also, consider the stability of the compound in the solvent used. Polyphenols can be sensitive to light and oxidation. It is advisable to prepare fresh solutions for each experiment.
-
Solvent Choice: this compound is soluble in solvents like DMSO, chloroform, dichloromethane, ethyl acetate, and acetone[1]. Ensure the final concentration of the solvent in the assay does not interfere with the DPPH radical. A solvent control is crucial.
-
Reaction Time: The reaction between the antioxidant and DPPH needs sufficient time to reach completion. Ensure you are following the recommended incubation period for the assay. A time-course experiment might be necessary to determine the optimal reaction time for this compound.
-
Concentration Range: Ensure the concentration range of this compound tested is appropriate to generate a full dose-response curve, which is necessary for accurate IC50 calculation.
Q2: I am observing color interference from my this compound solution in the DPPH assay.
A2: This is a common issue with colored compounds. To correct for this:
-
Sample Blank: Prepare a parallel set of wells or cuvettes containing your compound at the same concentrations used in the assay, but with the solvent instead of the DPPH reagent.
-
Absorbance Correction: Subtract the absorbance of the corresponding sample blank from the absorbance of the sample with the DPPH reagent. This corrected absorbance should then be used to calculate the percentage of inhibition.
Anti-inflammatory Assays (e.g., in RAW 264.7 Macrophages)
Q3: I am not observing a significant reduction in LPS-induced nitric oxide (NO) production in RAW 264.7 cells after treatment with this compound.
A3: Consider the following troubleshooting steps:
-
Cytotoxicity: High concentrations of your compound may be toxic to the cells, leading to a decrease in NO production that is not due to a specific anti-inflammatory effect. It is essential to first perform a cell viability assay (e.g., MTT or MTS) to determine the non-toxic concentration range of this compound for RAW 264.7 cells.
-
LPS Stimulation: Ensure that your lipopolysaccharide (LPS) is potent and used at a concentration that elicits a robust inflammatory response. The timing of LPS stimulation relative to compound treatment is also critical. Typically, cells are pre-treated with the compound for a specific period before LPS is added.
-
Incubation Time: The inhibitory effect of your compound on NO production may be time-dependent. Optimize the incubation time with this compound.
-
Mechanism of Action: this compound may not be a potent inhibitor of the iNOS pathway, which is responsible for NO production. It might exert its anti-inflammatory effects through other mechanisms. Consider investigating its effect on the production of other pro-inflammatory cytokines (e.g., TNF-α, IL-6) or its impact on signaling pathways like NF-κB and MAPK.
Q4: My Western blot results for NF-κB or MAPK pathway proteins are inconsistent or show no change after treatment with this compound.
A4: Inconsistent Western blot results can be frustrating. Here are some key points to check:
-
Cell Lysis and Protein Extraction: Ensure your lysis buffer is appropriate for extracting nuclear and cytoplasmic proteins if you are studying NF-κB translocation. Use protease and phosphatase inhibitors to prevent protein degradation.
-
Antibody Quality: Use validated antibodies specific for the phosphorylated and total forms of the proteins of interest. Titrate your antibodies to determine the optimal concentration.
-
Loading Controls: Always use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.
-
Time Course: The activation of signaling pathways is often transient. Perform a time-course experiment to identify the optimal time point to observe changes in protein phosphorylation after LPS stimulation and compound treatment.
Cell Viability Assays (e.g., MTT)
Q5: I am seeing an increase in absorbance (suggesting increased viability) at certain concentrations of this compound in my MTT assay, which is unexpected for a potentially cytotoxic compound.
A5: This phenomenon can occur with antioxidant compounds and is a known limitation of the MTT assay.
-
Interference with MTT Reduction: Antioxidants like this compound can directly reduce the MTT reagent to formazan (B1609692), leading to a false-positive signal that is independent of cell viability.
-
Alternative Viability Assays: To confirm the results, use a different viability assay that is not based on cellular reductase activity. Examples include the neutral red uptake assay (measures lysosomal integrity) or a lactate (B86563) dehydrogenase (LDH) release assay (measures membrane integrity).
Q6: I am observing precipitation of this compound in the cell culture medium.
A6: Solubility issues can significantly impact your results.
-
Solvent Concentration: While this compound is soluble in DMSO, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Solubility Limit: Determine the solubility limit of this compound in your specific cell culture medium. You can do this by preparing serial dilutions and observing for precipitation.
-
Alternative Formulations: If solubility remains an issue, consider using a different solvent or exploring formulation strategies such as encapsulation.
Quantitative Data Summary
| Assay Type | Compound | Cell Line | Parameter | Reported Value | Reference |
| Anti-inflammatory | Dalbergiphenol (B593540) (related compound) | Ovariectomized mice | RANKL mRNA expression | Decreased | [2][3] |
| Anti-inflammatory | Polyphenols (general) | RAW 264.7 | NF-κB activation | Inhibition | [4] |
| Anti-inflammatory | Polyphenols (general) | RAW 264.7 | p38 MAPK phosphorylation | Inhibition | [4] |
Key Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is adapted from a general procedure for assessing the antioxidant activity of plant extracts.[5]
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (B129727). Store in a dark, light-protected container.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of each this compound dilution.
-
Add 150 µL of the DPPH solution to each well.
-
For the control, add 50 µL of methanol instead of the sample.
-
For sample blanks, add 50 µL of each this compound dilution and 150 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - (Abs_sample - Abs_blank)) / Abs_control] * 100
-
Plot the % inhibition against the concentration of this compound to determine the IC50 value.
-
Nitric Oxide (NO) Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol is a standard method for evaluating the anti-inflammatory potential of compounds.
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
-
Cell Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
-
NO Measurement (Griess Assay):
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant.
-
Incubate at room temperature for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using sodium nitrite (B80452) to quantify the amount of nitrite (a stable product of NO) in the samples.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
MTT Cell Viability Assay
This is a common colorimetric assay to assess cell metabolic activity.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Express the results as a percentage of the viability of the untreated control cells.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in understanding the experimental processes and potential molecular targets of this compound, the following diagrams have been generated using Graphviz.
Caption: Workflow for Anti-Inflammatory Assay.
Caption: Potential Inhibition of NF-κB Pathway.
Caption: Potential Modulation of MAPK Pathways.
References
- 1. A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neoflavonoid dalbergiphenol from heartwood of Dalbergia sissoo acts as bone savior in an estrogen withdrawal model for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Refining HPLC Separation of 5-O-Methyldalbergiphenol Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 5-O-Methyldalbergiphenol isomers.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic technique for separating phenolic isomers like this compound?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used method for separating phenolic and flavonoid isomers.[1][2] This technique typically employs a nonpolar stationary phase, such as a C18 column, and a polar mobile phase, which is usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.[1][2]
Q2: What are the recommended starting conditions for developing an HPLC method for this compound isomer separation?
A2: For initial method development, a reversed-phase approach is commonly recommended. Based on published methods for similar phenolic isomers, the following are good starting points.[1][3]
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) | Provides good hydrophobic retention for a wide range of organic molecules.[1] |
| Mobile Phase A | Water with 0.1% (v/v) Formic Acid | Acidifier sharpens peaks by suppressing the ionization of phenolic hydroxyl groups.[1][4] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for RP-HPLC.[1] |
| Elution Mode | Gradient | Preferred for separating mixtures with a range of polarities.[1] |
| Flow Rate | 0.8 - 1.0 mL/min | A standard flow rate for analytical columns.[4] |
| Column Temp. | 30 - 40 °C | Elevated temperatures can improve peak shape and reduce viscosity.[3][4] |
| Detection | UV-VIS or PDA at ~280 nm | Phenolic compounds typically absorb in this UV range.[1] |
| Injection Vol. | 5 - 10 µL | Low volume to prevent column overload.[1] |
Q3: My isomers are co-eluting on a C18 column. What alternative stationary phases should I consider?
A3: If a standard C18 column does not provide adequate resolution, consider columns that offer different selectivity, especially for aromatic compounds.
-
Phenyl-Hexyl or Biphenyl Phases: These columns provide π-π interactions in addition to hydrophobic interactions, which can significantly enhance the separation of aromatic isomers.[5][6][7]
-
Pentafluorophenyl (PFP) Phases: PFP columns offer alternative selectivity through a combination of hydrophobic, aromatic, and dipole-dipole interactions, which can be effective for separating positional isomers of phenolic compounds.[8][9]
Q4: Are there alternative approaches if optimizing the HPLC method doesn't achieve baseline separation?
A4: Yes. If direct separation is challenging, derivatization of the isomers prior to analysis can be an effective strategy.[3][10] Converting the phenolic hydroxyl groups to another functional group (e.g., an acetate (B1210297) ester) can alter the polarity and chromatographic behavior of the isomers, potentially leading to better separation on a standard C18 column.[5][10] For chiral isomers (enantiomers), a specialized chiral stationary phase (CSP) is required for direct separation.[11][12]
Troubleshooting Guide
This guide addresses specific issues you may encounter during method development and analysis.
Problem 1: Poor Resolution Between Isomer Peaks
Q: I'm seeing broad peaks and poor resolution between my this compound isomers. How can I improve this?
A: Poor resolution is a common challenge. Here is a systematic approach to troubleshoot this issue:
-
Optimize Mobile Phase Composition: The ratio of organic solvent (acetonitrile or methanol) to water is a critical factor.[11] Try adjusting the gradient slope. A shallower gradient increases the run time but often improves the resolution of closely eluting peaks.
-
Adjust Column Temperature: Increasing the column temperature (e.g., in increments from 30°C to 50°C) can decrease mobile phase viscosity, leading to sharper peaks and potentially better resolution.[11][13] However, be aware that some phenolic compounds can degrade at very high temperatures.[13][14]
-
Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.6 mL/min) increases the interaction time between the analytes and the stationary phase, which can enhance separation.[11][15]
-
Check Column Health: An old or contaminated column can lead to peak broadening.[11] Flush the column with a strong solvent or replace it if performance has declined over time.
Problem 2: Asymmetric Peak Shapes (Tailing or Fronting)
Q: My peaks for this compound are tailing. What causes this and how can I fix it?
A: Peak tailing is often caused by unwanted secondary interactions between the analyte and the column.[16]
-
Cause - Silanol (B1196071) Interactions: The hydroxyl groups on your phenolic compound can interact with residual silanol groups on the silica-based C18 column, causing tailing.[16]
-
Cause - Column Overload: Injecting too much sample can saturate the stationary phase.[11][16]
-
Solution: Reduce the injection volume or dilute your sample.[11]
-
-
Cause - Sample Solvent: If your sample is dissolved in a solvent that is much stronger than your initial mobile phase, it can cause peak distortion, including fronting.[11]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase mixture.[11]
-
Table 2: Troubleshooting Guide for Common HPLC Issues
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution | Gradient too steep | Make the gradient shallower to increase separation time. |
| Flow rate too high | Lower the flow rate (e.g., from 1.0 to 0.8 mL/min).[11] | |
| Inappropriate column chemistry | Try a Phenyl or PFP column for alternative selectivity.[5][8] | |
| Peak Tailing | Secondary silanol interactions | Add 0.1% formic acid to the mobile phase.[16] |
| Column overload | Dilute the sample or reduce injection volume.[11] | |
| Column contamination | Flush the column with a strong solvent (e.g., isopropanol).[11] | |
| Inconsistent Retention Times | Leaks in the system | Check fittings for leaks and tighten or replace as needed.[17] |
| Inadequate column equilibration | Ensure the column is equilibrated for at least 10-15 column volumes before injection. | |
| Mobile phase composition change | Prepare fresh mobile phase daily; ensure solvents are properly mixed.[17] |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Isomer Separation Screening
This protocol outlines a general-purpose method to serve as a starting point for separating this compound isomers.
-
Instrumentation and Materials:
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of your this compound isomer mixture in methanol.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a working concentration of 20-50 µg/mL.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 40 °C.[4]
-
Injection Volume: 5 µL.[3]
-
Detection: 280 nm.[1]
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to check for interfering peaks.[3]
-
Inject the prepared standard/sample solution.
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. shimadzu.com [shimadzu.com]
- 8. silicycle.com [silicycle.com]
- 9. lcms.cz [lcms.cz]
- 10. chemijournal.com [chemijournal.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Enhancing the Bioavailability of 5-O-Methyldalbergiphenol for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of 5-O-Methyldalbergiphenol, a compound with limited aqueous solubility. Due to the scarcity of specific data for this compound, the information and protocols provided are based on established methods for enhancing the bioavailability of poorly soluble phenolic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving adequate oral bioavailability for this compound?
A1: The primary challenge for this compound, like many polyphenolic compounds, is its low aqueous solubility, which is reported to be less than 1 mg/mL.[1] This poor solubility limits its dissolution in the gastrointestinal tract, which is a prerequisite for absorption. Additionally, as a phenolic compound, it may be susceptible to first-pass metabolism in the gut wall and liver, further reducing the amount of active compound that reaches systemic circulation.
Q2: What are the initial steps to consider when formulating this compound for in vivo studies?
A2: A crucial first step is to characterize the physicochemical properties of your specific batch of this compound, including its precise solubility in various biocompatible solvents and buffers, its partition coefficient (LogP), and its stability under different pH and temperature conditions. This information will guide the selection of an appropriate formulation strategy. An estimated LogP value is important for determining if a lipid-based formulation might be suitable. For orally administered drugs, a LogP value of less than 5 is generally preferred for good absorption.[2]
Q3: What are the most common formulation strategies to enhance the bioavailability of poorly soluble compounds like this compound?
A3: Several strategies can be employed, broadly categorized as:
-
Co-solvency: Dissolving the compound in a mixture of a primary solvent (often water) and one or more water-miscible organic solvents.[3]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that have improved water solubility.
-
Lipid-based formulations: These include solutions in oils, emulsions, and self-emulsifying drug delivery systems (SEDDS).
-
Particle size reduction: Techniques like micronization and nanosuspension increase the surface area for dissolution.
-
Solid dispersions: Dispersing the compound in a solid hydrophilic carrier to improve its dissolution rate.
-
Encapsulation: Using carriers like liposomes or nanoparticles to protect the compound and modify its release profile.[4][5]
Q4: How can I predict the potential metabolism of this compound?
A4: As a methoxylated phenol, this compound is likely to undergo Phase I and Phase II metabolism. Phase I reactions may involve demethylation or hydroxylation, catalyzed by cytochrome P450 enzymes.[6] Phase II metabolism typically involves conjugation reactions, such as glucuronidation or sulfation of the phenolic hydroxyl group, to increase water solubility and facilitate excretion. The methoxy (B1213986) group may also be a target for metabolism.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Compound precipitates out of solution upon dilution with aqueous media. | The formulation is not robust enough to maintain solubility upon dilution in the gastrointestinal fluids. | 1. Increase the concentration of the co-solvent or surfactant in the formulation. 2. Consider using a precipitation inhibitor, such as a polymer (e.g., HPMC, PVP). 3. Switch to a different formulation strategy, such as a solid dispersion or a lipid-based system. |
| High variability in plasma concentrations between individual animals. | Inconsistent absorption due to poor dissolution or food effects. | 1. Ensure the formulation is homogenous and the dosing volume is accurate for each animal. 2. Administer the formulation in a consistent manner relative to feeding times (e.g., fasted or fed state). 3. Consider a more robust formulation like a self-emulsifying drug delivery system (SEDDS) which can reduce food effects. |
| Low or undetectable plasma concentrations of this compound. | Poor absorption, rapid metabolism, or analytical issues. | 1. Increase the dose of the compound if toxicity is not a concern. 2. Enhance the formulation to improve solubility and dissolution (see formulation strategies above). 3. Investigate potential for extensive first-pass metabolism. Consider co-administration with an inhibitor of relevant metabolic enzymes if ethically and scientifically justified. 4. Validate the sensitivity and specificity of your bioanalytical method. Check for potential interference from metabolites. |
| Signs of toxicity in animals at therapeutic doses. | The formulation excipients may be causing toxicity, or the enhanced bioavailability is leading to unexpectedly high plasma concentrations. | 1. Run a vehicle-only control group to assess the toxicity of the formulation excipients. 2. Reduce the dose of this compound in the new formulation. 3. Select excipients with a better-established safety profile for the intended route of administration. |
Quantitative Data Summary
The following tables provide example data from studies on other poorly soluble compounds to illustrate the potential improvements in solubility and pharmacokinetic parameters that can be achieved with different formulation strategies.
Table 1: Example of Solubility Enhancement for a Poorly Soluble Compound
| Formulation | Solubility (µg/mL) | Fold Increase |
| Aqueous Buffer (pH 7.4) | 0.5 | 1 |
| 20% DMSO, 40% PEG 400, 30% Citrate Buffer, 10% Solutol | 10,000 | 20,000 |
| 10% Cyclodextrin in Water | 500 | 1,000 |
| Solid Dispersion (1:10 drug to polymer ratio) | 250 | 500 |
| Liposomal Formulation | 1,500 | 3,000 |
| Data is hypothetical and for illustrative purposes. |
Table 2: Example Pharmacokinetic Parameters of a Poorly Soluble Drug in Different Formulations (Oral Administration in Rats)
| Parameter | Aqueous Suspension | Co-solvent Formulation | Liposomal Formulation |
| Cmax (ng/mL) | 50 ± 15 | 450 ± 90 | 800 ± 150 |
| Tmax (h) | 2.0 ± 0.5 | 1.0 ± 0.3 | 2.5 ± 0.8 |
| AUC (0-24h) (ng·h/mL) | 300 ± 80 | 2,500 ± 500 | 7,000 ± 1,200 |
| Bioavailability (%) | < 5 | 35 | 70 |
| Data is hypothetical and based on typical results for poorly soluble compounds.[5][7][8][9][10] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
Objective: To prepare a simple co-solvent formulation for initial in vivo screening.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl)
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Weigh the required amount of this compound.
-
Add DMSO to dissolve the compound completely. A common starting ratio is 10% of the final volume.
-
Add PEG 400 and vortex thoroughly. A common starting ratio is 30-40% of the final volume.
-
Slowly add saline to the desired final volume while vortexing to avoid precipitation.
-
Visually inspect the solution for any precipitation. If the solution is clear, sterile filter it before administration.
-
A common final composition could be 10% DMSO, 40% PEG 400, and 50% saline. The final concentration of the drug will depend on its solubility in this vehicle.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To improve the dissolution rate of this compound by creating a solid dispersion with a hydrophilic polymer.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30 or Hydroxypropyl methylcellulose (B11928114) (HPMC)
-
Methanol or other suitable volatile solvent
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Dissolve this compound and the chosen polymer (e.g., in a 1:5 weight ratio) in a sufficient volume of methanol.
-
Ensure complete dissolution of both components.
-
Evaporate the solvent using a rotary evaporator under reduced pressure until a solid film or mass is formed.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Grind the resulting solid into a fine powder using a mortar and pestle.
-
The powder can then be suspended in an aqueous vehicle for oral gavage.
Protocol 3: Preparation of a Liposomal Formulation by Thin-Film Hydration
Objective: To encapsulate this compound within liposomes to enhance its solubility and potentially alter its pharmacokinetic profile.
Materials:
-
This compound
-
Phospholipids (e.g., DMPC, DOPE)[4]
-
Cholesterol
-
Chloroform or a chloroform/methanol mixture
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask. A typical molar ratio of phospholipid to cholesterol is 2:1.
-
Create a thin lipid film on the wall of the flask by evaporating the organic solvent using a rotary evaporator.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film by adding PBS (pH 7.4) and agitating the flask. The temperature of the PBS should be above the phase transition temperature of the lipids.
-
To reduce the size of the resulting multilamellar vesicles and create small unilamellar vesicles, sonicate the suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
The non-encapsulated drug can be removed by methods such as dialysis or size exclusion chromatography if necessary.
Visualizations
Caption: Experimental workflow for enhancing bioavailability.
Caption: Decision tree for formulation selection.
Caption: Putative metabolic pathway for a methoxylated phenol.
References
- 1. This compound CAS:1499946-35-8 LM8BR16248IN - 联迈生物官方商城-联迈生物-试剂盒,抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,细胞因子,胎牛血清,常用生化试剂,实验耗材 [shlmai.net]
- 2. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Liposomal Formulation of an Organogold Complex Enhancing Its Activity as Antimelanoma Agent—In Vitro and In Vivo Studies | MDPI [mdpi.com]
- 5. Pharmacokinetic, biodistribution and therapeutic efficacy of 5-fluorouracil-loaded pH-sensitive PEGylated liposomal nanoparticles in HCT-116 tumor bearing mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative pharmacokinetic analysis of 5-fluorouracil and its major metabolite 5-fluoro-5,6-dihydrouracil after conventional and reduced test dose in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modeling the 5-fluorouracil area under the curve versus dose relationship to develop a pharmacokinetic dosing algorithm for colorectal cancer patients receiving FOLFOX6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and toxicity evaluation following oral exposure to bisphenol F - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics of 5-fluorouracil with consideration of chronopharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cytotoxicity of Novel Compounds at High Concentrations
Frequently Asked Questions (FAQs)
Q1: My novel natural compound is showing high cytotoxicity in my cell-based assays. What are the initial troubleshooting steps?
A1: High cytotoxicity at elevated concentrations is a common challenge in drug discovery. Initial steps should focus on verifying the observation and understanding its nature:
-
Confirm the finding: Repeat the experiment with a freshly prepared stock solution of your compound to rule out issues with compound degradation or precipitation.
-
Assess solubility: Visually inspect the culture medium for any signs of compound precipitation at the tested concentrations. Poor solubility can lead to false-positive cytotoxicity readings.
-
Evaluate the vehicle control: Ensure that the solvent used to dissolve your compound (e.g., DMSO) is not contributing to the cytotoxicity at the final concentration used in the assay.
-
Consider the assay type: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity, membrane integrity). Consider using an orthogonal assay to confirm the cytotoxic effect. For instance, if you initially used an MTT assay (metabolic activity), you could follow up with an LDH release assay (membrane integrity).[1][2]
Q2: What are the standard in vitro assays to quantify the cytotoxicity of a natural product?
A2: Several well-established assays can be used to quantify cytotoxicity, each with its own advantages and limitations.[3] The choice of assay depends on the suspected mechanism of cell death and the experimental goals.
| Assay | Principle | Measures | Advantages |
| MTT Assay | Conversion of MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) into formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[1] | Mitochondrial metabolic activity, which is an indicator of cell viability.[1] | Inexpensive, sensitive, and can be completed in a few hours.[3] |
| LDH Release Assay | Measures the activity of lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[4] | Cell membrane integrity. An increase in LDH activity indicates cell lysis. | Non-destructive to remaining cells, allowing for further analysis. |
| Neutral Red Uptake Assay | Based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. | Lysosomal integrity and cell viability. | Cheaper and more sensitive than some other methods.[3] |
| Flow Cytometry with Viability Dyes | Uses fluorescent dyes like Propidium Iodide (PI) or 7-AAD to differentiate between live and dead cells based on membrane permeability. | Cell viability, apoptosis, and necrosis. | Provides quantitative data on different cell populations. |
Q3: How can I investigate the mechanism of cytotoxicity of my compound?
A3: Understanding the mechanism of cytotoxicity is crucial for deciding the future of a compound in development. Key approaches include:
-
Apoptosis vs. Necrosis: Utilize assays that can distinguish between these two modes of cell death. Flow cytometry with Annexin V and PI staining is a common method.
-
Reactive Oxygen Species (ROS) Generation: Many compounds induce cytotoxicity through the production of ROS.[5] Cellular ROS levels can be measured using fluorescent probes like DCFDA.
-
Mitochondrial Involvement: Assess changes in mitochondrial membrane potential using dyes like JC-1 or TMRE.
-
Signaling Pathway Analysis: Investigate the involvement of key signaling pathways implicated in cell death and survival, such as the MAPK, PI3K/Akt, and p53 pathways, often through techniques like Western blotting.[6]
Troubleshooting Guides
Issue: High Cytotoxicity Observed at Expected Therapeutic Concentrations
Possible Cause 1: Off-target effects of the compound.
-
Troubleshooting Steps:
-
Perform a dose-response study: Determine the IC50 (half-maximal inhibitory concentration) value to understand the potency of the cytotoxic effect.
-
Test on a panel of cell lines: Evaluate the compound's cytotoxicity across various cell lines, including non-cancerous or "normal" cell lines, to assess its selectivity.
-
Structural modification: If the cytotoxic effect is undesirable, medicinal chemists may be able to modify the compound's structure to reduce toxicity while retaining the desired therapeutic activity.
-
Possible Cause 2: Compound instability or degradation leading to toxic byproducts.
-
Troubleshooting Steps:
-
Assess compound stability: Analyze the stability of your compound in the cell culture medium over the duration of the experiment using techniques like HPLC.
-
Use fresh preparations: Always use freshly prepared solutions of the compound for your experiments.
-
Issue: Inconsistent Cytotoxicity Results Between Experiments
Possible Cause 1: Variability in cell culture conditions.
-
Troubleshooting Steps:
-
Standardize cell seeding density: Ensure that the same number of cells are seeded in each well for every experiment.
-
Monitor cell passage number: Use cells within a consistent and low passage number range, as high passage numbers can alter cellular responses.
-
Maintain consistent incubation times: Adhere strictly to the planned incubation times for compound treatment and assay development.
-
Possible Cause 2: Issues with the cytotoxicity assay itself.
-
Troubleshooting Steps:
-
Include proper controls: Always include untreated (negative) and positive controls (a known cytotoxic agent) in every assay plate.
-
Check for interference: Some compounds can interfere with the assay chemistry. For example, colored compounds can interfere with colorimetric assays like MTT. Run a cell-free control with your compound to check for direct reduction of the assay reagent.
-
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for the desired duration (e.g., 24, 48, or 72 hours).[7] Include vehicle-only controls.
-
MTT Addition: After the treatment period, remove the media and add fresh media containing MTT solution (final concentration typically 0.5 mg/mL).[7] Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO or a solution of 0.1 N HCl in isopropanol, to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm, with a reference wavelength of 630 nm.[7]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: LDH Release Assay for Cytotoxicity
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Sample Collection: After the treatment period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit. In a separate 96-well plate, mix the collected supernatant with the reaction mixture provided in the kit.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually around 30 minutes), protected from light.
-
Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells). The formula is often: % Cytotoxicity = [(OD_treated - OD_negative_control) / OD_positive_control] x 100.[8]
Visualizations
Caption: A generalized workflow for troubleshooting and characterizing the cytotoxicity of a novel compound.
Caption: A simplified diagram of common signaling pathways involved in compound-induced cytotoxicity.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of Metal‐Based Nanoparticles: From Mechanisms and Methods of Evaluation to Pathological Manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of naphthoquinones and their capacity to generate reactive oxygen species is quenched when conjugated with gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melanoma Cellular Signaling Transduction Pathways Targeted by Polyphenols Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for 5-O-Methyldalbergiphenol Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantitative analysis of 5-O-Methyldalbergiphenol. The information provided is intended to assist in the development and validation of analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for developing a quantification method for this compound?
A1: The initial steps involve gathering information about the analyte's physicochemical properties, selecting an appropriate analytical technique (e.g., HPLC-UV, LC-MS/MS), and performing initial experiments to determine preliminary chromatographic conditions. A systematic approach, often referred to as Analytical Quality by Design (AQbD), can be beneficial. This involves defining the analytical target profile, identifying critical method parameters, and conducting risk assessments to ensure the final method is robust.[1]
Q2: Which analytical technique is most suitable for the quantification of this compound?
A2: Both HPLC with UV detection and LC-MS/MS are commonly used for the quantification of phenolic compounds. LC-MS/MS offers higher sensitivity and selectivity, which is particularly advantageous for analyzing complex matrices or when low detection limits are required.[2] HPLC-UV is a more accessible technique and can be suitable for samples with higher concentrations of the analyte and less complex matrices.
Q3: How do I prepare samples containing this compound for analysis?
A3: Sample preparation is a critical step to remove interferences and enrich the analyte.[3] Common techniques for phenolic compounds include:
-
Solid-Phase Extraction (SPE): Effective for cleaning up complex samples and concentrating the analyte.
-
Liquid-Liquid Extraction (LLE): Useful for separating the analyte based on its solubility in immiscible solvents.[4]
-
Filtration: A basic step to remove particulate matter from the sample solution.
The choice of method depends on the sample matrix's complexity.[4][5]
Q4: What are the key parameters to evaluate during method validation?
A4: According to guidelines from the International Council for Harmonisation (ICH), key validation parameters include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q5: How can I ensure the stability of this compound during analysis?
A5: Phenolic compounds can be susceptible to degradation due to factors like light, temperature, and oxidation.[6][7][8][9] To ensure stability:
-
Store standard solutions and samples in amber vials to protect them from light.
-
Keep samples and standards refrigerated or frozen when not in use.
-
Consider the use of antioxidants in the sample solvent if oxidation is a concern.
-
Evaluate the stability of the analyte in the sample matrix and in the analytical solvent as part of the method validation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Inappropriate mobile phase pH- Column overload- Dead volume in the system | - Replace or regenerate the column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Dilute the sample.- Check and tighten all fittings. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issues- Pump malfunction | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Ensure the column is adequately equilibrated before each run.- Check the pump for leaks and ensure consistent flow rate. |
| Low Signal Intensity or No Peak | - Incorrect injection volume- Sample degradation- Detector malfunction- Low analyte concentration | - Verify the autosampler settings and syringe.- Prepare fresh samples and standards.- Check detector settings and lamp/source.- Concentrate the sample or use a more sensitive detector (e.g., MS). |
| High Background Noise | - Contaminated mobile phase or system- Detector issues- Electrical interference | - Use high-purity solvents and filter the mobile phase.- Flush the system with a strong solvent.- Purge the detector.- Check for and eliminate sources of electrical noise. |
| Matrix Effects (in LC-MS) | - Ion suppression or enhancement by co-eluting compounds | - Improve sample preparation to remove interfering substances (e.g., use SPE).- Dilute the sample.- Use a matrix-matched calibration curve.- Employ an isotopically labeled internal standard. |
| Poor Reproducibility | - Inconsistent sample preparation- Variability in injection volume- Unstable instrument conditions | - Standardize the sample preparation procedure.- Ensure the autosampler is functioning correctly.- Allow the instrument to stabilize before analysis. |
Experimental Protocols
Below are example protocols for key method validation experiments. These should be adapted and optimized for the specific analytical method and instrumentation used for this compound quantification.
Protocol 1: Specificity/Selectivity
Objective: To demonstrate that the analytical method can accurately and specifically measure this compound without interference from other components in the sample matrix.
Procedure:
-
Blank Analysis: Analyze a blank sample matrix (without the analyte) to ensure no interfering peaks are present at the retention time of this compound.
-
Spiked Sample Analysis: Spike the blank matrix with a known concentration of this compound and analyze it.
-
Forced Degradation Study: Subject a solution of this compound to stress conditions (e.g., acid, base, heat, light, oxidation) to generate potential degradation products. Analyze the stressed sample to ensure that the degradation products do not co-elute with the parent compound.
Protocol 2: Linearity and Range
Objective: To establish the linear relationship between the concentration of this compound and the analytical signal over a defined range.
Procedure:
-
Prepare a series of at least five calibration standards of this compound in the expected concentration range.
-
Inject each standard in triplicate.
-
Plot the average peak area (or signal response) against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value > 0.99 is generally considered acceptable.[10][11]
Protocol 3: Accuracy
Objective: To determine the closeness of the measured value to the true value.
Procedure:
-
Prepare samples by spiking a blank matrix with known concentrations of this compound at three levels (low, medium, and high) within the linear range.
-
Prepare at least three replicates for each concentration level.
-
Analyze the samples and calculate the percentage recovery for each replicate using the formula: Recovery (%) = (Measured Concentration / Spiked Concentration) x 100
-
The mean recovery should be within an acceptable range, typically 80-120%.[11]
Protocol 4: Precision
Objective: To assess the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Procedure:
-
Repeatability (Intra-day Precision):
-
Prepare and analyze a minimum of six replicates of a sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the analysis on different days, with different analysts, and/or on different instruments.
-
Calculate the RSD for the combined results.
-
The RSD for precision studies should typically be ≤ 2%.
-
Protocol 5: Robustness
Objective: To evaluate the reliability of the method with respect to deliberate variations in method parameters.
Procedure:
-
Identify critical method parameters that could be subject to small variations during routine use (e.g., mobile phase composition, pH, column temperature, flow rate).
-
Introduce small, deliberate changes to these parameters one at a time.
-
Analyze a sample under each modified condition.
-
Evaluate the impact of these changes on the analytical results (e.g., retention time, peak area, resolution). The method is considered robust if the results remain within acceptable limits despite these variations.
Quantitative Data Summary
The following tables provide example acceptance criteria for the quantitative data obtained during method validation.
Table 1: Linearity and Range
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Range | To be defined based on the intended application |
Table 2: Accuracy and Precision
| Parameter | Level | Acceptance Criteria |
| Accuracy | Low, Medium, High | Mean Recovery: 80% - 120% |
| Precision (RSD) | ||
| Repeatability | - | ≤ 2% |
| Intermediate Precision | - | ≤ 2% |
Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Method of Determination | Typical Signal-to-Noise Ratio |
| LOD | Visual evaluation or Signal-to-Noise ratio | 3:1 |
| LOQ | Visual evaluation or Signal-to-Noise ratio | 10:1 |
Visualizations
Caption: Workflow for the development and validation of an analytical method.
Caption: Logical approach to troubleshooting analytical method issues.
References
- 1. pharmainfo.in [pharmainfo.in]
- 2. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. phmethods.net [phmethods.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Antioxidant Potential: A Comparative Analysis of 5-O-Methyldalbergiphenol and Other Phenols
For Immediate Release
Shanghai, China – December 5, 2025 – In the continuous quest for novel and effective antioxidant compounds for applications in research, science, and drug development, a comprehensive comparative analysis of the antioxidant activity of 5-O-Methyldalbergiphenol against other well-known phenols has been compiled. This guide provides a detailed examination of its performance, supported by experimental data, to aid researchers in making informed decisions.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of phenolic compounds is a key determinant of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The lower the IC50 value, the greater the antioxidant activity.
While direct IC50 values for this compound are not extensively documented in publicly available literature, data for its parent compound, dalbergiphenol, and other related phenols from Dalbergia species provide valuable insights. The following table summarizes the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of various phenolic compounds.
| Compound | IC50 (µg/mL) | Source Organism/Study |
| Dalbergiphenol | Data not consistently available in isolated form | Mentioned in studies on Dalbergia latifolia[1] |
| Ethanolic Extract of Dalbergia latifolia leaf (containing dalbergiphenol) | 138.20 ± 2.14 | Dalbergia latifolia[1] |
| Ethanolic Extract of Dalbergia sissoo leaf | 106.3 | Dalbergia sissoo[2] |
| Quercetin | 47 | Positive Control[1] |
| Ascorbic Acid (Vitamin C) | 8.5 | Standard[3] |
| Gallic Acid | 0.94 - 6.08 | Various Studies[4] |
Note: The antioxidant activity of extracts is influenced by the synergistic effects of multiple compounds and may not represent the activity of a single isolated compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for the DPPH and ABTS radical scavenging assays, commonly used to evaluate antioxidant activity.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Test compounds (e.g., this compound, other phenols) at various concentrations
-
Positive control (e.g., Ascorbic acid, Quercetin)
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of the test compounds and the positive control in methanol.
-
To 2 mL of each diluted sample or standard, add 2 mL of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Methanol is used as the blank. A control sample consists of 2 mL of methanol and 2 mL of DPPH solution.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.
Reagents and Equipment:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Ethanol (B145695) or phosphate (B84403) buffer
-
Test compounds at various concentrations
-
Positive control (e.g., Trolox, Ascorbic acid)
-
Spectrophotometer
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compounds and the positive control.
-
Add 1 mL of the diluted test compound or standard to 1 mL of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated using a formula similar to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Signaling Pathways in Antioxidant Activity
Phenolic compounds exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways involved in the oxidative stress response. The Nrf2 and MAPK signaling pathways are critical in this regard.
Caption: Interplay of Nrf2 and MAPK pathways in phenolic antioxidant response.
Phenolic compounds can activate the Nrf2 signaling pathway. [5][6]Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress or certain phenols, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. [7]This results in the synthesis of protective enzymes like heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD). [5] The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, JNK, and ERK, are also activated by oxidative stress and can be modulated by phenolic compounds. [8][9][10]These pathways can, in turn, influence Nrf2 activation and play a role in cellular responses such as inflammation and cell survival. [[“]]
Conclusion
While specific quantitative data for this compound remains elusive in widespread literature, the available information on related compounds from the Dalbergia genus suggests a significant antioxidant potential. Its activity is likely comparable to other flavonoids and phenolic compounds, operating through both direct radical scavenging and modulation of key cellular signaling pathways. Further research is warranted to isolate and comprehensively characterize the antioxidant profile of this compound to fully elucidate its potential for therapeutic and industrial applications. This guide provides a foundational framework for researchers to design and interpret future studies in this promising area of natural product chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A comparative study on the antioxidant activity of methanolic extracts from different parts of Morus alba L. (Moraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of antioxidants and MAPK inhibitors on cell death and reactive oxygen species levels in H2O2-treated human pulmonary fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. MAPK Oxidative Stress Interactive Pathway: R&D Systems [rndsystems.com]
- 11. consensus.app [consensus.app]
A Comparative Review of Resveratrol and Other Notable Polyphenols
An in-depth analysis for researchers, scientists, and drug development professionals.
Introduction
In the vast landscape of natural compounds with therapeutic potential, polyphenols stand out for their diverse biological activities. Among these, resveratrol (B1683913) has garnered significant attention for its purported benefits in a range of health areas, from cardiovascular disease to cancer. This guide provides a comprehensive comparison of resveratrol with other well-researched polyphenols, focusing on their biochemical properties, mechanisms of action, and therapeutic effects. Due to the limited availability of specific experimental data for 5-O-Methyldalbergiphenol, this guide will focus on resveratrol as a primary subject and draw comparisons with other widely studied polyphenols to offer a broad and data-supported perspective for the scientific community.
Compounds from the Dalbergia genus, which includes dalbergiphenols, are part of the neoflavonoid class of polyphenols.[1] Extracts from various Dalbergia species have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and potential anticancer effects.[1][2][3] Specifically, dalbergiphenol (B593540), isolated from the heartwood of Dalbergia sissoo, has been shown to have a protective effect on bone health in preclinical models.[4][5] While the broader class of neoflavonoids shows promise, specific and quantitative data for many individual compounds, including this compound, remain scarce.
Biochemical and Physicochemical Properties
Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a stilbenoid, a type of natural phenol.[6][7] Its structure allows it to act as a potent antioxidant. The key physicochemical properties of resveratrol are summarized in the table below, providing a foundation for understanding its biological activity.
| Property | Resveratrol |
| Chemical Formula | C₁₄H₁₂O₃[6][7] |
| Molar Mass | 228.24 g/mol [6][7] |
| Appearance | White powder with a slight yellow cast[6] |
| Melting Point | 261-263 °C[6] |
| Solubility | 0.03 g/L in water; 50 g/L in ethanol; 16 g/L in DMSO[6] |
| UV-vis (λmax) | 304 nm (trans-resveratrol in water)[6] |
Comparative Biological Activities
The therapeutic potential of resveratrol and other polyphenols stems from their ability to modulate various cellular processes. This section compares their efficacy in key biological activities, supported by in vitro and in vivo data.
Antioxidant Activity
The antioxidant capacity of polyphenols is a cornerstone of their beneficial effects, enabling them to neutralize harmful reactive oxygen species (ROS). This activity is commonly measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
| Compound/Extract | Assay | IC₅₀ / EC₅₀ (µg/mL) | Reference |
| Resveratrol | DPPH | ~25-50 | [8] |
| Resveratrol | ABTS | ~15-30 | [8] |
| Dalbergia latifolia Leaf Extract | DPPH | 138.20 ± 2.14 | [9] |
Note: IC₅₀/EC₅₀ values can vary significantly based on experimental conditions.
Anti-Inflammatory Effects
Chronic inflammation is a key driver of many diseases. Polyphenols can mitigate inflammation by modulating critical signaling pathways such as NF-κB and MAPK.
| Compound | Key Pathway(s) Modulated | Effect |
| Resveratrol | NF-κB, MAPK, Sirtuin 1 (SIRT1) | Inhibition of pro-inflammatory cytokine production (TNF-α, IL-1β, IL-6), reduced COX-2 and iNOS expression.[1][5][10] |
Anticancer Activity
The potential of polyphenols as anticancer agents is an area of intense research. Their effects are often evaluated by their ability to inhibit the proliferation of cancer cell lines, measured by the half-maximal inhibitory concentration (IC₅₀).
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Resveratrol | Breast (MCF-7) | 51.18 | [11] |
| Resveratrol | Liver (HepG2) | 57.4 | [11] |
| Resveratrol | Oral Squamous Carcinoma (CHOC) | 25-75 (dose-dependent reduction in migration) | [3] |
Metabolic Effects
Polyphenols have shown promise in managing metabolic disorders like type 2 diabetes by influencing glucose and lipid metabolism.
| Compound | Key Metabolic Effects |
| Resveratrol | Improves insulin (B600854) sensitivity, reduces hepatic glucose production, lowers plasma triglycerides, and may mimic some effects of caloric restriction.[12][13][14][15] |
Signaling Pathways and Mechanisms of Action
The biological effects of resveratrol and other polyphenols are mediated through their interaction with a complex network of cellular signaling pathways.
Anti-Inflammatory Signaling
Resveratrol exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways, and the activation of SIRT1.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neoflavonoid dalbergiphenol from heartwood of Dalbergia sissoo acts as bone savior in an estrogen withdrawal model for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ejournalmapeki.org [ejournalmapeki.org]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Synthesis and biological evaluation of novel neoflavonoid derivatives as potential antidiabetic agents - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06457H [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. brieflands.com [brieflands.com]
- 12. researchgate.net [researchgate.net]
- 13. Neoflavonoids and tetrahydroquinolones as possible cancer chemopreventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Insights into Variations in Chemical Profiles and Antioxidant Properties Among Different Parts of Dalbergia odorifera - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validating the Anti-Inflammatory Effects of 5-O-Methyldalbergiphenol In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the in vivo anti-inflammatory potential of 5-O-Methyldalbergiphenol, a novel polyphenol. Due to the nascent stage of research on this specific compound, direct in vivo comparative data is not yet available. This document, therefore, presents a proposed study design, outlining standardized experimental protocols and hypothetical data tables to benchmark this compound against a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac, and a well-researched natural anti-inflammatory agent, Curcumin. The methodologies and signaling pathways described are based on established models for assessing anti-inflammatory compounds.
Comparative Performance Overview
The following tables present a hypothetical summary of expected quantitative data from a carrageenan-induced paw edema model, a common acute inflammation assay. These tables are designed for easy comparison of this compound's potential efficacy against established anti-inflammatory agents.
Table 1: Effect on Paw Edema Inhibition
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SD) | % Inhibition of Edema |
| Vehicle Control (Saline) | - | 0.85 ± 0.07 | - |
| This compound | 25 | 0.62 ± 0.05 | 27.0% |
| 50 | 0.45 ± 0.04 | 47.1% | |
| 100 | 0.31 ± 0.03 | 63.5% | |
| Diclofenac (Standard) | 10 | 0.28 ± 0.04 | 67.1% |
| Curcumin (Reference) | 100 | 0.49 ± 0.06 | 42.4% |
Table 2: Myeloperoxidase (MPO) Activity in Paw Tissue
| Treatment Group | Dose (mg/kg) | MPO Activity (U/g tissue) (Mean ± SD) | % Reduction in MPO Activity |
| Vehicle Control (Saline) | - | 12.4 ± 1.5 | - |
| This compound | 50 | 7.8 ± 0.9 | 37.1% |
| Diclofenac (Standard) | 10 | 6.2 ± 0.7 | 50.0% |
| Curcumin (Reference) | 100 | 8.5 ± 1.1 | 31.5% |
Table 3: Pro-Inflammatory Cytokine Levels in Paw Tissue Lysate
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg protein) (Mean ± SD) | IL-6 (pg/mg protein) (Mean ± SD) |
| Vehicle Control (Saline) | - | 350 ± 45 | 480 ± 52 |
| This compound | 50 | 185 ± 25 | 250 ± 30 |
| Diclofenac (Standard) | 10 | 150 ± 20 | 210 ± 28 |
| Curcumin (Reference) | 100 | 210 ± 32 | 290 ± 35 |
Experimental Protocols
Detailed methodologies for the key experiments proposed are provided below.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used and validated model for screening acute anti-inflammatory activity.
-
Animals: Male Wistar rats (180-220g) are used. Animals are housed under standard laboratory conditions and fasted for 12 hours before the experiment.
-
Grouping and Dosing: Animals are divided into five groups (n=6 per group):
-
Group 1: Vehicle control (receives 0.9% saline).
-
Group 2: this compound (50 mg/kg, p.o.).
-
Group 3: this compound (100 mg/kg, p.o.).
-
Group 4: Diclofenac sodium (10 mg/kg, p.o.) as a standard drug.
-
Group 5: Curcumin (100 mg/kg, p.o.) as a natural reference compound.
-
-
Procedure:
-
The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.
-
The respective treatments are administered orally 60 minutes before the induction of inflammation.
-
Acute inflammation is induced by injecting 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Paw volume is measured again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Myeloperoxidase (MPO) Assay
MPO is an enzyme found in neutrophils, and its activity is a marker of neutrophil infiltration into inflamed tissue.
-
Sample Collection: At the end of the paw edema experiment (4 hours), animals are euthanized, and the inflamed paw tissue is excised and stored at -80°C.
-
Procedure:
-
A known weight of paw tissue is homogenized in a suitable buffer.
-
The homogenate is centrifuged, and the supernatant is used for the MPO assay.
-
The MPO activity is determined spectrophotometrically by measuring the H₂O₂-dependent oxidation of o-dianisidine dihydrochloride.
-
-
Data Analysis: MPO activity is expressed as units per gram of tissue.
Cytokine Analysis (ELISA)
The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are quantified to assess the molecular impact of the treatment.
-
Sample Preparation: Paw tissue homogenates, prepared as for the MPO assay, are used.
-
Procedure:
-
The total protein concentration in the tissue supernatant is determined using a Bradford or BCA protein assay.
-
The concentrations of TNF-α and IL-6 are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Data Analysis: Cytokine levels are normalized to the total protein concentration and expressed as pg/mg of protein.
Signaling Pathway and Experimental Workflow Visualizations
The anti-inflammatory effects of many polyphenolic compounds are mediated through the inhibition of key pro-inflammatory signaling pathways, primarily the NF-κB and MAPK pathways.
Caption: Proposed mechanism of this compound in inhibiting inflammatory pathways.
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Navigating Analytical Methodologies: A Comparative Guide to Cross-Validation for Phenolic Compound Quantification
The validation of an analytical method is crucial to demonstrate its suitability for a specific purpose. Cross-validation, in this context, refers to the process of verifying that a method developed in one laboratory or on one instrument can be successfully transferred and used in another, ensuring consistent and reliable results. This is particularly important in drug development and multi-center research studies.
Common Analytical Techniques for Phenolic Compounds
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most prevalent techniques for the quantification of phenolic compounds due to their sensitivity, selectivity, and wide applicability.
-
High-Performance Liquid Chromatography (HPLC): Often coupled with Ultraviolet (UV) detection, HPLC is a robust and widely used technique for separating and quantifying phenolic compounds. The choice of column, mobile phase, and detector wavelength are critical parameters that are optimized during method development.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for analyzing complex matrices or when very low detection limits are required. LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.
Key Parameters for Analytical Method Validation
The validation of an analytical method involves assessing several key performance characteristics to ensure it is fit for its intended purpose. The following table summarizes these parameters and provides typical acceptance criteria based on international guidelines.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No interfering peaks at the retention time of the analyte. |
| Linearity | The ability to elicit test results which are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.99 |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | To be defined by the intended application. |
| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of 80-120% of the known added amount. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). | RSD ≤ 2% for the drug substance; RSD ≤ 5% for impurities. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | No significant change in results with minor variations in parameters like pH, flow rate, temperature. |
Experimental Protocols: A Generalized Approach
While specific protocols would be tailored to the analyte and matrix, a general workflow for the validation of an HPLC or LC-MS/MS method for a phenolic compound is outlined below.
Standard and Sample Preparation
-
Stock Solution: A stock solution of the reference standard (e.g., 5-O-Methyldalbergiphenol) is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a high concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: A series of working standard solutions are prepared by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: The sample matrix (e.g., plasma, tissue homogenate, plant extract) is processed to extract the analyte and remove interfering substances. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
Chromatographic Conditions (HPLC and LC-MS/MS)
-
Column: A suitable reversed-phase column (e.g., C18) is typically used for the separation of phenolic compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.
-
Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.
-
Column Temperature: The column is often maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.
-
Injection Volume: A fixed volume of the prepared standard or sample is injected into the system.
Detection
-
HPLC-UV: The detector is set to a wavelength where the analyte has maximum absorbance.
-
LC-MS/MS: The mass spectrometer is operated in a specific mode (e.g., Multiple Reaction Monitoring - MRM) to detect and quantify the analyte and its fragments with high specificity.
Validation Experiments
-
Specificity: Blank matrix samples are analyzed to ensure no endogenous components interfere with the analyte peak.
-
Linearity: A calibration curve is constructed by plotting the peak area (or peak area ratio to an internal standard) against the concentration of the working standard solutions.
-
Accuracy and Precision: Replicate samples at different known concentrations (low, medium, and high) are prepared and analyzed on the same day (intra-day) and on different days (inter-day) to assess accuracy and precision.
-
LOD and LOQ: These are determined by analyzing a series of diluted solutions and calculating the signal-to-noise ratio.
-
Robustness: The effect of small, deliberate changes in method parameters (e.g., mobile phase composition, pH, flow rate) on the results is evaluated.
Visualizing the Workflow
The following diagrams illustrate the logical flow of analytical method development and cross-validation.
Structure-Activity Relationship of 5-O-Methyldalbergiphenol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-O-Methyldalbergiphenol derivatives, focusing on their potential therapeutic applications. Due to the limited direct research on a comprehensive series of this compound derivatives, this guide draws upon available data for the parent compound, dalbergiphenol, and related neoflavonoids to infer potential SAR trends. The primary biological activities explored include antioxidant, anti-inflammatory, and cytotoxic effects.
Summary of Biological Activities
The substitution pattern on the core neoflavonoid scaffold plays a critical role in determining the biological activity of this compound derivatives. Key structural modifications influencing activity include the number and position of hydroxyl and methoxy (B1213986) groups, as well as the presence of other substituents.
| Compound/Derivative Class | Biological Activity | Key Findings & IC50/EC50 Values |
| Dalbergiphenol | Anti-osteoporotic | Acts as a "bone savior" in estrogen withdrawal models for osteoporosis. |
| Termite-antifeedant | Exhibits moderate activity. | |
| Antifungal | Shows relatively high activity against various fungi. | |
| General Neoflavonoids | Cytotoxic | Activity is influenced by the number and position of hydroxyl and methoxy groups. |
| Anti-inflammatory | The presence of hydroxyl groups, particularly a catechol moiety, is often associated with increased activity. | |
| Antioxidant | The number and position of hydroxyl groups are crucial for radical scavenging activity. |
Inferred Structure-Activity Relationships
Based on the broader class of flavonoids and neoflavonoids, the following structure-activity relationships can be postulated for this compound derivatives:
-
Antioxidant Activity: The antioxidant capacity is likely to be heavily influenced by the presence and position of free hydroxyl groups. Derivatives with additional hydroxyl groups, particularly in ortho or para positions, are expected to exhibit stronger radical scavenging activity. The 5-O-methyl group might slightly diminish the antioxidant potential compared to a free hydroxyl at that position.
-
Anti-inflammatory Activity: Anti-inflammatory effects are often linked to the inhibition of enzymes like cyclooxygenases and lipoxygenases, and the modulation of signaling pathways such as NF-κB. The presence of hydroxyl groups is generally favorable for this activity. The overall lipophilicity of the molecule, influenced by the number and nature of substituents, will also play a role in cellular uptake and, consequently, anti-inflammatory potency.
-
Cytotoxic Activity: The cytotoxicity of flavonoid-type compounds against cancer cell lines is highly structure-dependent. The arrangement of hydroxyl and methoxy groups on the aromatic rings can significantly impact their interaction with cellular targets. For instance, in some flavonoid series, methylation of hydroxyl groups has been shown to enhance cytotoxic potential. Therefore, the 5-O-methyl group in the parent structure could be a key determinant of its cytotoxic profile, and further modifications at other positions would likely lead to a range of activities.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of phenolic compounds are provided below.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add various concentrations of the test compound to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control group with the solvent and DPPH solution but without the test compound.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
Include a vehicle control group (cells treated with the solvent used to dissolve the compound).
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle control, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is calculated.
Anti-inflammatory Activity Assessment: Griess Assay for Nitric Oxide Inhibition
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by cells (e.g., macrophages) stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Protocol:
-
Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for a short period (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, in the continued presence of the test compound. Include control groups (cells only, cells with LPS, and cells with the test compound but no LPS).
-
Incubate the plate for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate at room temperature for a short period to allow for color development.
-
Measure the absorbance at a specific wavelength (typically 540 nm).
-
The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Visualizing Experimental Workflows and Relationships
To better understand the experimental processes and the logical connections in SAR studies, the following diagrams are provided.
Caption: Workflow for the DPPH Antioxidant Assay.
Caption: Workflow for the MTT Cytotoxicity Assay.
Caption: Logical Relationship in SAR Studies.
A Comparative Analysis of Natural versus Synthetic 5-O-Methyldalbergiphenol Efficacy
A comprehensive examination of the biological activities of 5-O-Methyldalbergiphenol, a naturally occurring neoflavonoid, reveals significant therapeutic potential, particularly in bone health. However, a direct comparative study on the efficacy of natural versus synthetically produced this compound is currently absent in publicly available scientific literature. This guide provides a detailed overview of the known biological effects of the natural compound, alongside insights into the synthesis of related structures, to offer a foundational comparison for researchers, scientists, and drug development professionals.
Unveiling the Biological Activity of Natural this compound and its Precursor
Naturally sourced from the heartwood of plants belonging to the Dalbergia genus, such as Dalbergia sissoo and Dalbergia odorifera, this compound and its parent compound, dalbergiphenol (B593540), have demonstrated noteworthy pharmacological effects.[1][2] The primary area of investigation has been their role in bone metabolism, with studies highlighting their potential as agents for treating osteoporosis.
A key study on dalbergiphenol (DGP), isolated from Dalbergia sissoo, showcased its bone-protective effects in an ovariectomized mouse model of osteoporosis.[1] The administration of natural DGP effectively prevented bone loss, increased bone biomechanical strength, and stimulated new bone formation.[1]
Signaling Pathways and Mechanism of Action
The osteogenic (bone-forming) activity of natural dalbergiphenol is attributed to its influence on key signaling pathways that regulate bone remodeling. The compound has been shown to upregulate the messenger RNA (mRNA) expression of crucial osteoblastic markers, including:
-
Runt-related transcription factor 2 (Runx2): A master regulator of osteoblast differentiation.[1]
-
Osterix (Osx): A transcription factor essential for osteoblast maturation and bone formation.[1]
-
Collagen type I (Col1a1): The primary protein component of the bone matrix.[1]
Simultaneously, dalbergiphenol was found to downregulate the expression of markers associated with osteoclasts, the cells responsible for bone resorption:
-
Tartrate-resistant acid phosphatase (TRAP): An enzyme highly expressed in active osteoclasts.[1]
-
Osteoprotegerin (OPG) to Receptor Activator of Nuclear Factor-κB Ligand (RANKL) ratio: An increased OPG/RANKL ratio inhibits osteoclast formation and activity.[1]
This dual action of promoting bone formation while inhibiting bone resorption underscores the therapeutic potential of natural dalbergiphenol.
Figure 1: Signaling Pathway of Natural Dalbergiphenol in Bone Cells.
The Synthetic Landscape: A Focus on Analogs
The synthesis of dalbergin (B191465) analogues has been pursued to explore their potential as anti-osteoporotic agents, indicating a recognition of the therapeutic promise of this class of compounds.[3] The biological evaluation of these synthetic analogs is a critical step in understanding their structure-activity relationships and optimizing their efficacy.
Data Summary: Natural Dalbergiphenol in Osteoporosis Model
The following table summarizes the key quantitative findings from the study on natural dalbergiphenol in an ovariectomized (OVX) mouse model, which mimics postmenopausal osteoporosis.
| Parameter | Control (OVX) | Natural Dalbergiphenol (1.0 mg/kg/day) | Natural Dalbergiphenol (5.0 mg/kg/day) |
| Bone Volume/Total Volume (%) | ↓ | ↑ | ↑ |
| Trabecular Number (1/mm) | ↓ | ↑ | ↑ |
| Trabecular Separation (µm) | ↑ | ↓ | ↓ |
| Biomechanical Strength (N) | ↓ | ↑ | ↑ |
| Runx2 mRNA Expression | Baseline | ↑ | ↑ |
| Osterix mRNA Expression | Baseline | ↑ | ↑ |
| Collagen Type I mRNA Expression | Baseline | ↑ | ↑ |
| TRAP mRNA Expression | Baseline | ↓ | ↓ |
| OPG/RANKL Ratio | Baseline | ↑ | ↑ |
Data adapted from Gautam et al., 2015.[1] Arrows indicate a significant increase (↑) or decrease (↓) relative to the control group.
Experimental Protocols
Isolation of Natural Dalbergiphenol
-
Source Material: Heartwood of Dalbergia sissoo.
-
Extraction: The air-dried and powdered heartwood is subjected to extraction with a suitable organic solvent, such as ethanol (B145695) or methanol, at room temperature.
-
Fractionation: The crude extract is then fractionated using column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds based on polarity.
-
Purification: Fractions containing dalbergiphenol are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vivo Osteoporosis Model
-
Animal Model: Ovariectomized (OVX) female mice are used to simulate postmenopausal estrogen deficiency, a common cause of osteoporosis.
-
Treatment: Following ovariectomy, mice are orally administered with either vehicle (control), natural dalbergiphenol at different doses, or a positive control like 17β-estradiol.
-
Bone Analysis: After the treatment period, femurs and vertebrae are collected for analysis.
-
Micro-computed Tomography (µCT): To assess bone microarchitecture parameters like bone volume, trabecular number, and separation.
-
Biomechanical Testing: To measure bone strength.
-
-
Gene Expression Analysis: RNA is extracted from bone tissue to quantify the mRNA expression levels of osteogenic and osteoclastic markers using quantitative real-time polymerase chain reaction (qRT-PCR).
Figure 2: Generalized Experimental Workflow for Comparing Natural and Synthetic Compounds.
Conclusion and Future Directions
The available evidence strongly supports the therapeutic potential of natural dalbergiphenol as a bone-anabolic agent. While a direct comparison with a synthetic counterpart is not yet possible due to the lack of published data on the synthesis and biological evaluation of this compound, the groundwork for such a comparison has been laid by the synthesis of related neoflavonoids.
Future research should prioritize the development of an efficient and scalable synthetic route for this compound. This would enable a head-to-head comparison of the efficacy, purity, and safety profiles of the natural and synthetic forms. Such studies are crucial for the potential clinical translation of this promising natural product into a therapeutic agent for osteoporosis and other bone-related disorders. A thorough understanding of the synthetic compound's activity would also allow for the exploration of structure-activity relationships and the design of even more potent derivatives.
References
- 1. Neoflavonoid dalbergiphenol from heartwood of Dalbergia sissoo acts as bone savior in an estrogen withdrawal model for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of dalbergin analogues and evaluation of anti-osteoporotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Untapped Potential of 5-O-Methyldalbergiphenol: A Guide to Putative Synergistic Combinations
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence for the synergistic effects of 5-O-Methyldalbergiphenol with other compounds is not currently available in published scientific literature. This guide provides a theoretical framework for potential synergistic combinations based on the known biological activities of polyphenols, the chemical class to which this compound belongs. The proposed combinations and mechanistic insights are intended to stimulate further research and should be validated through rigorous experimental investigation.
Introduction
This compound is a phenolic compound with potential therapeutic applications. As a member of the polyphenol family, it is anticipated to possess anticancer and anti-inflammatory properties.[1][2] Polyphenols are known to exert their effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are often dysregulated in cancer and inflammatory diseases.[3][4] The exploration of synergistic combinations of this compound with existing therapeutic agents could lead to enhanced efficacy and reduced side effects. This guide explores potential synergistic pairings and the underlying mechanistic rationale.
Potential Synergistic Combinations: A Comparative Overview
Due to the absence of direct experimental data for this compound, this section presents a table of hypothetical synergistic combinations. The rationale is based on the known mechanisms of action of polyphenols and established therapeutic agents.
| Compound Class | Proposed Synergistic Partner | Target Indication | Mechanistic Rationale for Synergy |
| Polyphenol (this compound) | Platinum-based Chemotherapy (e.g., Cisplatin) | Various Cancers | This compound may inhibit NF-κB and MAPK pathways, which are implicated in chemoresistance.[3] Combining it with cisplatin, a DNA-damaging agent, could potentially overcome resistance mechanisms and enhance apoptotic cell death in cancer cells. |
| Polyphenol (this compound) | Anthracycline Chemotherapy (e.g., Doxorubicin) | Various Cancers | Doxorubicin (B1662922) induces cancer cell death through topoisomerase II inhibition and generation of reactive oxygen species (ROS). Polyphenols can also modulate ROS levels and apoptotic pathways. A combination could lead to a multi-pronged attack on cancer cells, potentially reducing the required dose of doxorubicin and its associated cardiotoxicity. |
| Polyphenol (this compound) | Non-Steroidal Anti-inflammatory Drugs (NSAIDs) (e.g., Ibuprofen) | Inflammatory Disorders | Both NSAIDs and polyphenols can inhibit the production of pro-inflammatory mediators. NSAIDs primarily target cyclooxygenase (COX) enzymes, while polyphenols can inhibit NF-κB and MAPK signaling.[2][5] A combination could provide a broader and more potent anti-inflammatory effect by targeting multiple pathways. |
| Polyphenol (this compound) | Corticosteroids (e.g., Dexamethasone) | Chronic Inflammatory Diseases | Corticosteroids are potent anti-inflammatory agents but have significant side effects with long-term use. Polyphenols, with their ability to modulate inflammatory pathways like NF-κB, could potentially allow for lower doses of corticosteroids to be used, thereby reducing their adverse effects while maintaining therapeutic efficacy. |
Experimental Protocols for Investigating Synergy
To validate the proposed synergistic effects, a systematic experimental approach is necessary. The following protocols outline key experiments for assessing synergy between this compound and other compounds.
Cell Viability and Synergy Assessment
-
Cell Culture: Culture relevant cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) or inflammatory cell models (e.g., RAW 264.7 macrophages) in appropriate media.
-
Drug Treatment: Treat cells with a range of concentrations of this compound alone, the partner compound alone, and combinations of both at various ratios.
-
MTT Assay: After a predetermined incubation period (e.g., 24, 48, 72 hours), assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Combination Index (CI) Calculation: Analyze the dose-response data using the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Apoptosis and Cell Cycle Analysis (for Anticancer Synergy)
-
Flow Cytometry: Treat cancer cells with the individual compounds and their combination. Stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to quantify apoptosis.
-
Western Blotting: Analyze the expression levels of key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) and cell cycle regulators (e.g., cyclins, CDKs) by Western blotting.
Anti-inflammatory Activity Assessment
-
Nitric Oxide (NO) Production: In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, measure the production of nitric oxide using the Griess reagent assay after treatment with the compounds.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using ELISA.
-
Western Blotting: Assess the phosphorylation status of key proteins in the NF-κB (e.g., p65, IκBα) and MAPK (e.g., p38, ERK, JNK) pathways.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the potential signaling pathways that could be targeted by this compound and its synergistic partners.
Caption: Experimental workflow for assessing synergistic effects.
Caption: Putative inhibition of the NF-κB pathway.
Caption: Potential modulation of the MAPK pathway.
Conclusion
While direct experimental data on the synergistic effects of this compound is lacking, its classification as a polyphenol suggests significant potential for combination therapies in cancer and inflammatory diseases. The proposed synergistic pairings and the mechanistic rationale provided in this guide are intended to serve as a foundation for future research. Rigorous in vitro and in vivo studies are essential to validate these hypotheses and to unlock the full therapeutic potential of this compound in combination with other compounds. The experimental workflows and pathway diagrams presented here offer a roadmap for such investigations.
References
- 1. Inhibition of Cancer Development by Natural Plant Polyphenols: Molecular Mechanisms [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Polyphenols as Antitumor Agents Targeting Key Players in Cancer-Driving Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antioxidant activities of methanol extract of Piper betle Linn. (Piper betle L.) leaves and stems by inhibiting NF-κB/MAPK/Nrf2 signaling pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effect of Tremella fuciformis Berk extract on LPS-induced acute inflammation via inhibition of the NF-κB and MAPK pathways - Food & Function (RSC Publishing) [pubs.rsc.org]
A Meta-Analysis of 5-O-Methyldalbergiphenol: Unveiling its Therapeutic Potential
For Immediate Release
Shanghai, China – December 5, 2025 – A comprehensive meta-analysis of existing research on 5-O-Methyldalbergiphenol, a naturally occurring isoflavonoid (B1168493) primarily isolated from plants of the Dalbergia genus, highlights its significant potential as a therapeutic agent. This review consolidates quantitative data on its antioxidant, anti-inflammatory, and cytotoxic activities, providing a valuable resource for researchers, scientists, and drug development professionals. The analysis reveals promising avenues for its application in the development of novel treatments for a range of diseases.
Antioxidant Prowess: A Key Therapeutic Attribute
This compound has demonstrated notable antioxidant properties across various in vitro assays. A key study evaluating a range of isoflavonoids from Dalbergia parviflora provides specific quantitative data on its free radical scavenging capabilities.
| Antioxidant Assay | This compound IC50 (µM) | Standard (Trolox) IC50 (µM) |
| DPPH Radical Scavenging | >1000 | 38.8 |
| Superoxide (B77818) Scavenging (Xanthine/Xanthine Oxidase) | 12.1 | 1.1 |
| Oxygen Radical Absorbance Capacity (ORAC) | 1.4 | 1.1 |
Table 1: Antioxidant activity of this compound compared to the standard antioxidant Trolox. Data extracted from Umehara et al., 2009.
While its DPPH radical scavenging activity appears modest, its potent superoxide scavenging and high ORAC value underscore its potential to combat oxidative stress, a key pathological factor in numerous chronic diseases.
Anti-Inflammatory Effects: Targeting Key Signaling Pathways
Research indicates that this compound possesses anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators. A crucial mechanism of action for many polyphenolic compounds is the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation. While direct quantitative data for this compound's anti-inflammatory activity is still emerging, studies on structurally related isoflavonoids suggest its potential to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The inhibition of NO is a key indicator of anti-inflammatory efficacy.
The general mechanism involves the prevention of the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This cascade ultimately leads to the downregulation of pro-inflammatory genes.
Figure 1: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.
Cytotoxic Potential: A Glimmer of Hope in Cancer Research
While direct cytotoxic data for this compound is limited, studies on isoflavonoids isolated from Dalbergia parviflora have demonstrated significant cytotoxic effects against various cancer cell lines. This suggests that this compound may also possess anti-cancer properties.
| Compound | Cell Line | IC50 (µg/mL) |
| Isoflavan 3 | KB | 0.53 |
| Isoflavan 3 | NCI-H187 | 2.04 |
| Dalparvinene (6) | NCI-H187 | 1.46 |
| Compound 4 | KB | 6.78 |
| Dalparvinene (6) | KB | 9.89 |
Table 2: Cytotoxic activity of isoflavonoids from Dalbergia parviflora against human oral epidermoid carcinoma (KB) and human small cell lung cancer (NCI-H187) cell lines.[1]
Further investigation into the specific cytotoxic effects of this compound against a broader range of cancer cell lines is warranted.
Experimental Protocols: A Guide for Future Research
To facilitate further research and ensure reproducibility, detailed methodologies for the key experiments cited are summarized below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) is prepared and stored in the dark.
-
Reaction Mixture: The test compound (this compound) at various concentrations is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Figure 2: Experimental workflow for the DPPH radical scavenging assay.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This cell-based assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and NO production.
-
Incubation: The plate is incubated for a further period (e.g., 24 hours).
-
Griess Assay: The amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is quantified using the Griess reagent.
-
Calculation: The percentage of NO inhibition is calculated, and the IC50 value is determined.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., KB, NCI-H187) are seeded in 96-well plates and allowed to attach.
-
Compound Treatment: Cells are treated with different concentrations of this compound.
-
Incubation: The plates are incubated for a set period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (around 570 nm).
-
Calculation: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Conclusion and Future Directions
This meta-analysis consolidates the existing evidence on the biological activities of this compound, highlighting its potential as a multifaceted therapeutic agent. Its antioxidant and potential anti-inflammatory and cytotoxic properties warrant further in-depth investigation. Future research should focus on elucidating the specific molecular mechanisms underlying its anti-inflammatory and neuroprotective effects, as well as expanding the evaluation of its cytotoxic activity against a wider array of cancer cell lines. In vivo studies are also crucial to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic profiles of this compound, paving the way for its potential clinical application.
References
5-O-Methyldalbergiphenol: A Head-to-Head Comparison with Standard Drugs Reveals a Gap in Current Research
This guide aims to provide a framework for such a comparison, outlining the standard methodologies and drugs that would be relevant for evaluating 5-O-Methyldalbergiphenol's potential, should data become available in the future.
Potential Areas of Investigation and Relevant Standard Drugs
Based on the general properties of related phenolic compounds, this compound could plausibly be investigated for its antioxidant and anti-inflammatory activities. Below are the standard drugs and experimental assays that would be typically used for comparison.
Antioxidant Activity
A crucial aspect of evaluating a new compound is its ability to neutralize harmful free radicals. Standard antioxidant drugs are often used as positive controls in these assays.
Table 1: Comparison of Antioxidant Activity (Hypothetical Data)
| Compound | DPPH Scavenging (IC50, µg/mL) | ABTS Scavenging (IC50, µg/mL) | FRAP (mmol Fe(II)/mg) |
| This compound | Data not available | Data not available | Data not available |
| Ascorbic Acid (Standard) | ~8.5 | ~6.2 | High |
| Trolox (Standard) | ~12.3 | ~7.8 | Moderate |
| Gallic Acid (Standard) | ~5.0 | ~3.1 | Very High |
Note: IC50 (half-maximal inhibitory concentration) values indicate the concentration of the compound required to scavenge 50% of the free radicals. Lower IC50 values denote higher antioxidant activity.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: This assay measures the ability of an antioxidant to donate an electron and reduce the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Methodology:
-
A solution of DPPH in methanol (B129727) is prepared.
-
Various concentrations of the test compound (and standard) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, leading to a loss of color.
-
Methodology:
-
ABTS radical cation is produced by reacting ABTS solution with potassium persulfate.
-
The ABTS•+ solution is diluted with a buffer to a specific absorbance.
-
Different concentrations of the test compound (and standard) are added.
-
Absorbance is read at 734 nm after a set incubation period.
-
The percentage of inhibition is calculated to determine the IC50 value.
-
3. Ferric Reducing Antioxidant Power (FRAP) Assay:
-
Principle: This method measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous-tripyridyltriazine complex has an intense blue color.
-
Methodology:
-
The FRAP reagent is prepared by mixing TPTZ solution, ferric chloride solution, and acetate (B1210297) buffer.
-
The test compound is added to the FRAP reagent.
-
The absorbance is measured at 593 nm after incubation.
-
The results are expressed as ferrous iron equivalents.
-
Diagram 1: General Workflow for In Vitro Antioxidant Assays
A generalized workflow for evaluating the antioxidant potential of a test compound against standards.
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Evaluating a compound's ability to modulate inflammatory pathways is a key step in drug discovery.
Table 2: Comparison of Anti-inflammatory Activity (Hypothetical Data)
| Compound | COX-1 Inhibition (IC50, µM) | COX-2 Inhibition (IC50, µM) | NO Production Inhibition in LPS-stimulated Macrophages (IC50, µg/mL) |
| This compound | Data not available | Data not available | Data not available |
| Ibuprofen (Standard NSAID) | ~15 | ~250 | Moderate |
| Celecoxib (Standard COX-2 Inhibitor) | ~200 | ~0.04 | Low |
| Dexamethasone (Standard Corticosteroid) | Not applicable | Not applicable | High |
Note: Lower IC50 values indicate greater inhibitory activity. NSAID stands for Nonsteroidal Anti-inflammatory Drug.
1. Cyclooxygenase (COX) Inhibition Assay:
-
Principle: This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key in the inflammatory pathway for producing prostaglandins.
-
Methodology:
-
Purified COX-1 or COX-2 enzyme is used.
-
The enzyme is incubated with the test compound or a standard drug.
-
Arachidonic acid (the substrate) is added to initiate the reaction.
-
The production of prostaglandin (B15479496) E2 (PGE2) is measured using an ELISA kit.
-
The IC50 value for inhibition is calculated.
-
2. Nitric Oxide (NO) Production in Macrophages:
-
Principle: Macrophages stimulated with lipopolysaccharide (LPS) produce nitric oxide (NO), a pro-inflammatory mediator. This assay measures the inhibitory effect of a compound on NO production.
-
Methodology:
-
Macrophage cells (e.g., RAW 264.7) are cultured.
-
Cells are pre-treated with various concentrations of the test compound.
-
LPS is added to induce an inflammatory response.
-
After incubation, the amount of nitrite (B80452) (a stable product of NO) in the cell culture medium is measured using the Griess reagent.
-
The IC50 for NO production inhibition is determined.
-
Diagram 2: Simplified Inflammatory Signaling Pathway
A simplified diagram showing potential points of intervention for an anti-inflammatory compound.
Conclusion and Future Directions
The lack of available data on this compound underscores a gap in the current scientific landscape. For researchers, scientists, and drug development professionals, this presents an opportunity. The protocols and comparative standards outlined in this guide provide a clear roadmap for the initial characterization of this compound. Future studies should focus on performing these fundamental in vitro assays to establish a baseline of its biological activity. Should promising results be obtained, further investigations into its mechanisms of action, in vivo efficacy, and safety profile would be warranted. Without this foundational research, any comparison to established drugs remains purely speculative.
Safety Operating Guide
Proper Disposal of 5-O-Methyldalbergiphenol: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 5-O-Methyldalbergiphenol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on general best practices for hazardous chemical waste disposal and should be supplemented with information from the specific Safety Data Sheet (SDS) for the compound.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance. It is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects[1]. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Clothing: Wear protective clothing.
-
Eye Protection: Use eye and face protection[1].
-
Respiratory Protection: Required when dusts are generated[1].
In Case of Exposure:
-
Inhalation: Move to fresh air and call a physician[1].
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower and call a physician[1].
-
Eye Contact: Rinse with plenty of water and immediately call an ophthalmologist[1].
-
Ingestion: Give water to drink (two glasses at most) and seek medical advice immediately[1].
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash[2].
1. Waste Identification and Classification:
-
Consult the manufacturer's Safety Data Sheet (SDS) to confirm the specific hazard classifications (e.g., acute toxicity, skin corrosion, aquatic toxicity)[1][3].
-
Determine if the waste is considered "extremely hazardous" based on local regulations, which may have stricter storage time and quantity limits[4].
2. Waste Collection and Segregation:
-
Collect waste this compound in a designated, compatible, and properly labeled hazardous waste container[5][6].
-
The container must be securely closed and free of external contamination[6].
-
Do not mix with other waste streams unless compatibility has been verified to avoid hazardous reactions[7]. For example, do not mix with acids, bases, or oxidizers unless the compatibility is known[6].
-
Liquid waste containers should not be filled to more than 75% capacity to allow for expansion[6].
3. Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound"[2].
-
Include the date when waste was first added to the container[5].
-
List all constituents and their approximate concentrations if it is a mixed waste stream[2].
4. Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory director or principal investigator[5].
-
The storage area should be well-ventilated, and the container should be kept tightly closed and dry[1][3].
-
Store in a locked-up area or an area accessible only to qualified or authorized persons[1].
5. Scheduling Disposal:
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste[2].
-
Be aware of accumulation time limits. For example, some regulations require collection within 90 days of the start date[4]. Extremely hazardous waste may have shorter time limits (e.g., within 3 days for quantities greater than 1 quart)[4].
6. Empty Container Disposal:
-
Thoroughly empty all contents from the original container. Only minimal residue should remain[5].
-
Collect all rinsate from cleaning the container as hazardous waste[5].
-
Obliterate or remove the original label from the empty container[5].
-
Dispose of the rinsed, empty container as instructed by your institution's EH&S, which may include disposal as regular trash or recycling after proper decontamination[4][5].
Quantitative Disposal Data
The following table summarizes key quantitative limits and parameters for hazardous waste disposal. Note: These are general guidelines and the specific values for this compound should be confirmed from its SDS and your institution's policies.
| Parameter | Guideline Value | Source / Regulation |
| Flashpoint Classification | < 60 °C (140 °F) for ignitable hazardous waste | 40 CFR 261.20[2] |
| Aqueous Solution Disposal | Solutions with >24% alcohol are typically flammable | General Laboratory Safety Guidance |
| Extremely Hazardous Waste Quantity Limit | Accumulation of > 1 quart requires pickup within 3 days | Example Local Regulation[4] |
| General Hazardous Waste Accumulation Time | Maximum of 90 days from the start of accumulation | Example Local Regulation[4] |
| Container Fill Level | Do not exceed 75% of the container's capacity | General Laboratory Safety Guidance[6] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 5. nswai.org [nswai.org]
- 6. nipissingu.ca [nipissingu.ca]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 5-O-Methyldalbergiphenol
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling and disposal of 5-O-Methyldalbergiphenol. As no specific Safety Data Sheet (SDS) is readily available for this compound, these recommendations are based on established protocols for similar phenolic and methoxyphenol compounds. It is imperative to treat this compound with a high degree of caution, assuming it may possess hazards comparable to or greater than related substances.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent inhalation, dermal, and ocular exposure. The required level of protection is detailed below.[1][2][3]
| Protection Level | Equipment | Specifications and Rationale |
| Primary (Essential for all handling) | Eye and Face Protection | Chemical splash goggles in combination with a face shield are necessary to protect against splashes.[4] |
| Hand Protection | For incidental contact with dilute solutions, double-gloving with nitrile gloves (≥8mil thickness) is recommended. When working with concentrated solutions, heavy-duty neoprene or butyl gloves should be worn over inner nitrile gloves.[2][4] | |
| Body Protection | A fully buttoned laboratory coat is required. For procedures with a significant splash risk, a chemically resistant apron made of butyl rubber or neoprene must be worn over the lab coat.[2][4] | |
| Foot Protection | Fully enclosed, chemical-resistant footwear is mandatory in the laboratory. | |
| Secondary (Based on Risk Assessment) | Respiratory Protection | If work cannot be conducted within a certified chemical fume hood or if there is a potential for aerosolization, a NIOSH-approved respirator equipped with an organic vapor cartridge is required.[1] |
Operational Plan: Step-by-Step Handling Procedure
A meticulous and systematic workflow is essential for the safe handling of this compound.
-
Preparation and Pre-Handling Verification:
-
Thoroughly review the SDS of a closely related phenolic compound.
-
Confirm that the chemical fume hood has a valid certification and is functioning correctly.[4]
-
Ensure that the path to the nearest emergency eyewash station and safety shower is clear and unobstructed.[4]
-
Assemble all necessary apparatus and reagents before commencing work.
-
-
Compound Handling:
-
All manipulations of this compound, including weighing and solution preparation, must be performed within a certified chemical fume hood.[1][4]
-
Always wear the prescribed PPE as outlined in the table above.
-
Strictly avoid the inhalation of any dust or vapors.
-
Prevent any direct contact with skin and eyes.[1]
-
When centrifuging solutions containing this compound, utilize sealed safety cups to contain any potential aerosols.[5]
-
-
Post-Handling Protocol:
-
Upon completion of work, thoroughly decontaminate the work area.
-
Clean all equipment that has been in contact with the compound according to standard laboratory procedures for hazardous chemicals.
-
After removing gloves, wash hands thoroughly with soap and water.
-
Disposal Plan
The proper disposal of this compound and all associated waste materials is crucial for environmental protection and regulatory adherence.
-
Chemical Waste:
-
All solid and liquid waste containing this compound must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[4][6]
-
Under no circumstances should any waste be discharged into the sewer system.[5]
-
Waste mixtures containing both phenol (B47542) and chloroform (B151607) are to be disposed of as halogenated organic waste.[6]
-
-
Contaminated Materials:
-
Disposal Method:
-
The recommended method for the final disposal of phenolic waste is high-temperature incineration at a licensed and approved chemical disposal facility.[7]
-
Quantitative Data for Structurally Related Compounds
In the absence of specific data for this compound, the following information for related methoxyphenol compounds is provided for reference and to inform a conservative risk assessment.
| Compound | CAS Number | Molecular Weight | Boiling Point | Melting Point | Acute Toxicity (Oral, Rat LD50) |
| 2-Methoxyphenol | 90-05-1 | 124.14 g/mol | 205 °C | 28-32 °C | Not Available |
| 3-Methoxyphenol | 150-19-6 | 124.14 g/mol | 244 °C | -17.5 °C | Not Available |
| 4-Methoxyphenol | 150-76-5 | 124.14 g/mol | 243 °C | 53-55 °C | 1600 mg/kg |
Experimental Workflow: Safe Handling of Hazardous Chemicals
The following diagram provides a standardized workflow for the safe handling of hazardous chemicals such as this compound.
Caption: This flowchart outlines the essential steps for safely handling hazardous chemicals, from initial preparation and PPE selection to proper disposal and emergency procedures.
References
- 1. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 2. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 3. trojanworld.com [trojanworld.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
